Lsd1-IN-29
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21N3O5S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H21N3O5S/c1-14(17-7-2-3-8-18(17)23)20-21-19(24)15-5-4-6-16(13-15)28(25,26)22-9-11-27-12-10-22/h2-8,13,23H,9-12H2,1H3,(H,21,24)/b20-14+ |
InChI Key |
HYGZPIKIHDAPKR-XSFVSMFZSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/C3=CC=CC=C3O |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=CC=CC=C3O |
Origin of Product |
United States |
Foundational & Exploratory
Lsd1-IN-29: A Technical Overview of its Binding Affinity to KDM1A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the binding affinity of Lsd1-IN-29, a small molecule inhibitor, for its target protein, Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1. The information presented herein is compiled from publicly available patent literature.
Quantitative Binding Affinity Data
The inhibitory activity of this compound against KDM1A has been quantified, providing a key metric for its potency. This data is crucial for assessing its potential as a therapeutic agent.
| Compound | Target | Assay Type | IC50 (μM) | Source |
| This compound | KDM1A | Biochemical Assay | 18.2 | Patent WO2022094278A1 |
Note: The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency.
Experimental Protocols
While the specific, detailed protocol for the determination of the IC50 of this compound is proprietary to the patent holders, a representative biochemical assay for assessing KDM1A activity is outlined below. This protocol is based on established methodologies for this class of enzymes.
Representative KDM1A/LSD1 Biochemical Assay Protocol
This assay quantifies the enzymatic activity of KDM1A through the detection of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction. The inhibition of this activity by a compound like this compound can be measured.
1. Reagents and Materials:
-
Recombinant human KDM1A/LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or a similar H₂O₂-sensitive fluorescent probe)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well assay plates (black, flat-bottom)
2. Assay Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: The KDM1A enzyme and H3K4me2 peptide substrate are diluted to their final working concentrations in assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the KDM1A enzyme to wells containing the assay buffer, HRP, Amplex Red, the H3K4me2 substrate, and the test compound (this compound) or DMSO control.
-
Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Signal Detection: The fluorescence intensity is measured using a plate reader at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: The fluorescence signal is proportional to the amount of H₂O₂ produced and thus to the enzymatic activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Visualized Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for a KDM1A biochemical assay.
Caption: KDM1A's role in histone demethylation and gene repression.
The Emergence of N'-(1-phenylethylidene)-benzohydrazides: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of N'-(1-phenylethylidene)-benzohydrazides, a class of compounds that has garnered significant attention in medicinal chemistry. We will delve into their discovery, detail their synthesis, and explore their diverse biological activities, offering a comprehensive resource for researchers in drug discovery and development.
Discovery: From Virtual Screening to Potent Bioactive Agents
The discovery of N'-(1-phenylethylidene)-benzohydrazides as potent bioactive molecules is a testament to the power of modern drug discovery techniques. A significant breakthrough came from a structure-based virtual screen of a large compound library, which identified this scaffold as a novel inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[1][2][3][4] This initial finding paved the way for further investigation into the therapeutic potential of this chemical class.
Subsequent studies have revealed that the biological activity of these compounds is not limited to LSD1 inhibition. Research has uncovered their potential as anticonvulsant agents and has also explored their cytotoxicity in various cancer cell lines, sometimes independent of LSD1 inhibition, suggesting a broader and more complex mechanism of action.[5][6][7][8]
Synthesis of N'-(1-phenylethylidene)-benzohydrazides
The synthesis of N'-(1-phenylethylidene)-benzohydrazides is typically achieved through a straightforward condensation reaction between a benzohydrazide and a substituted acetophenone. This reaction is often carried out in a suitable solvent, such as ethanol, and can be catalyzed by acid.[9]
General Synthesis Workflow
The general synthetic route is a two-step process starting from a substituted benzoic acid or its corresponding ester. The first step involves the formation of the benzohydrazide, followed by condensation with an acetophenone derivative.
Caption: General synthesis workflow for N'-(1-phenylethylidene)-benzohydrazides.
Detailed Experimental Protocol: Synthesis of (E)-2-Hydroxy-5-iodo-N'-(1-phenylethylidene)benzohydrazide
This protocol is adapted from a reported synthesis of a specific N'-(1-phenylethylidene)-benzohydrazide derivative.[10]
Materials:
-
2-hydroxy-5-iodobenzohydrazide
-
Acetophenone
-
Deep Eutectic Solvent (e.g., choline chloride:urea 1:2) or Ethanol
-
Ultrasound bath (optional)
Procedure:
-
In a suitable reaction vessel, dissolve 2-hydroxy-5-iodobenzohydrazide (1 mmol) in the deep eutectic solvent or ethanol.
-
Add acetophenone (1.2 mmol) to the solution.
-
The reaction mixture can be stirred at room temperature or subjected to sonication in an ultrasound bath for a reported 10-15 minutes to facilitate the reaction.[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation upon addition of water.
-
The crude product is then filtered, washed with water, and dried.
-
Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.
Characterization Data
The synthesized compounds are typically characterized by various spectroscopic methods to confirm their structure and purity.
| Compound | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | HRMS (m/z) |
| (E)-2-Hydroxy-5-iodo-N'-(1-phenylethylidene)benzohydrazide[10] | 179–180 | 12.06 (br), 11.29 (s, 1H), 7.87 (m, 2H), 7.73 (dd, J = 8.5, 2.0 Hz, 1H), 7.46 (m, 2H) 6.89 (d, J = 8.5 Hz, 1H), 8.23 (d, J = 2.0 Hz, 1H), 2.35 (s, 3H) | 160.6, 156.3, 152.9, 141.4, 138.5, 137.8, 129.5, 128.4, 126.5, 120.6, 119.6, 81.8, 13.9 | [M+H]+ Calcd: 381.0100, Found: 380.9992 |
| N'-[(1E)-1-phenylethylidene]benzohydrazide[11] | Not specified | Not specified | Not specified | Molecular Weight: 238.28 g/mol |
Biological Activities and Signaling Pathways
N'-(1-phenylethylidene)-benzohydrazides have demonstrated a range of biological activities, with the most prominent being their role as inhibitors of LSD1 and their potential as anticancer and anticonvulsant agents.
LSD1 Inhibition and Anticancer Activity
LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. Its overexpression is observed in various cancers, making it an attractive therapeutic target. N'-(1-phenylethylidene)-benzohydrazides have been identified as potent, specific, and reversible inhibitors of LSD1.[1][3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput virtual screening identifies novel N'-(1-phenylethylidene)-benzohydrazides as potent, specific, and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Preliminary anticonvulsant and toxicity screening of substituted benzylidenehydrazinyl-N-(6-substituted benzo[d]thiazol-2-yl)propanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preliminary Anticonvulsant and Toxicity Screening of Substituted Benzylidenehydrazinyl-N-(6-substituted benzo[d]thiazol-2-yl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N’-(1-phenylethylidene)-benzohydrazide cytotoxicity is LSD1 independent and linked to Fe-S cluster disruption in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis of a new series of 2-hydroxy-5-iodo-N’-(1-arylethylidene)benzohydrazides using a deep eutectic solvent as solvent/catalyst under sonication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N'-(1-Phenylethylidene)benzohydrazide | C15H14N2O | CID 9574244 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Silico Docking Analysis of Novel Inhibitors with Lysine-Specific Demethylase 1 (LSD1)
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and expected outcomes for in silico docking studies of novel inhibitors, exemplified by a hypothetical compound Lsd1-IN-29, with the Lysine-Specific Demethylase 1 (LSD1) protein. LSD1 is a critical epigenetic regulator and a promising therapeutic target in various cancers. Understanding the molecular interactions between inhibitors and LSD1 is crucial for the development of potent and selective drugs.
Introduction to LSD1 and Its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a pivotal role in gene regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its enzymatic activity can lead to either transcriptional repression or activation, depending on the substrate and associated protein complexes.[3][4] Overexpression of LSD1 has been implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention.[5][6]
In silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[5][7] This approach is instrumental in the early stages of drug discovery for screening large compound libraries, prioritizing candidates for experimental testing, and elucidating the mechanism of action of potent inhibitors.
Experimental Protocols for In Silico Docking
A typical in silico docking workflow for studying the interaction of a novel inhibitor with LSD1 involves several key steps, from protein and ligand preparation to docking simulation and analysis of the results.
Protein Preparation
-
Crystal Structure Retrieval: The three-dimensional crystal structure of the human LSD1 protein in complex with its cofactor FAD is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 5YJB.
-
Protein Cleaning and Optimization: The retrieved protein structure is prepared by removing water molecules, heteroatoms (except the FAD cofactor), and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned to the amino acid residues. This step is crucial for accurate force field calculations during the docking process.
Ligand Preparation
-
3D Structure Generation: The two-dimensional structure of the inhibitor (e.g., this compound) is converted into a three-dimensional conformation.
-
Ligand Optimization: The 3D structure of the ligand is energetically minimized to obtain a stable, low-energy conformation. This step often involves assigning appropriate atom types and charges.
Molecular Docking Simulation
-
Binding Site Definition: The active site of LSD1 is defined as the region surrounding the FAD cofactor within the amine oxidase-like (AOL) domain.[8] This is typically done by defining a grid box that encompasses the key amino acid residues known to be involved in substrate and inhibitor binding.
-
Docking Algorithm: A docking program, such as AutoDock Vina or Schrödinger's Glide, is used to explore the conformational space of the ligand within the defined binding site and to predict the most favorable binding poses.[7] The program calculates a docking score, which is an estimation of the binding affinity.
-
Pose Selection and Analysis: The docking results provide multiple possible binding poses for the ligand. The pose with the best docking score and favorable interactions with key active site residues is selected for further analysis.
Molecular Dynamics Simulation
To assess the stability of the predicted protein-ligand complex, molecular dynamics (MD) simulations can be performed using software like GROMACS.[8] This simulation provides insights into the dynamic behavior of the complex over time and can help validate the docking results.
Data Presentation: Quantitative Analysis of this compound Binding
The primary outputs of in silico docking studies are quantitative measures of binding affinity and a detailed map of the interactions between the inhibitor and the protein. The following tables summarize the kind of data that would be generated for a hypothetical inhibitor, this compound.
Table 1: Predicted Binding Affinities of this compound and Control Inhibitors with LSD1
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Kd) |
| This compound (Hypothetical) | -9.8 | ~50 nM |
| Positive Control Inhibitor | -9.5 | ~100 nM |
Note: Docking scores are estimations from the docking software. Predicted Kd values are derived from these scores and provide a more intuitive measure of binding strength.
Table 2: Key Interacting Residues of LSD1 with this compound (Hypothetical)
| Interacting Residue | Interaction Type | Distance (Å) |
| SER289 | Hydrogen Bond | 2.9 |
| THR624 | Hydrogen Bond | 3.1 |
| ASN535 | Hydrogen Bond | 3.0 |
| TYR761 | π-π Stacking | 4.5 |
| FAD Cofactor | π-π Stacking | 3.8 |
Note: The specific interacting residues and the nature of their interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) are crucial for understanding the inhibitor's mechanism of action.
LSD1 Signaling Pathways and Impact of Inhibition
LSD1 is implicated in several key signaling pathways that are often dysregulated in cancer. Understanding how LSD1 inhibition affects these pathways can provide insights into the broader cellular consequences of the inhibitor.
PI3K/AKT/mTOR Pathway
Studies have shown that LSD1 can activate the PI3K/AKT signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[9] Inhibition of LSD1 has been demonstrated to suppress this pathway, leading to decreased cancer cell growth.[10]
Notch Signaling Pathway
The Notch signaling pathway is another important cascade involved in cell fate decisions, and its aberrant activation is linked to various cancers. Research indicates that LSD1 can positively regulate the Notch pathway by binding to the promoter regions of Notch target genes.[10] Consequently, inhibition of LSD1 can lead to the downregulation of this pathway.
Conclusion
In silico docking studies are an indispensable tool in the modern drug discovery pipeline for identifying and characterizing novel inhibitors of therapeutic targets like LSD1. This guide outlines the standard methodologies, from protein and ligand preparation to the analysis of binding interactions and the broader impact on cellular signaling pathways. The hypothetical data for this compound serves as a template for the expected outcomes of such studies, providing a framework for the rational design of next-generation epigenetic therapies. The detailed understanding of the molecular interactions and their downstream consequences is paramount for the successful development of effective and selective LSD1 inhibitors for cancer treatment.
References
- 1. Frontiers | Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma [frontiersin.org]
- 2. Nucleosome binding by the lysine specific demethylase 1 (LSD1) enzyme enables histone H3 demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of selective and reversible LSD1 inhibitors with anti-metastasis activity by high-throughput docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilizing a structure-based virtual screening approach to discover potential LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Epigenetic Effects of LSD1 Inhibitors In Vitro: A Technical Guide
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By removing these methyl marks, LSD1 can act as either a transcriptional co-repressor or co-activator, depending on the protein complex it is associated with. Its dysregulation is implicated in the pathogenesis of various cancers, making it a promising target for therapeutic intervention. This technical guide provides an in-depth overview of the in vitro investigation of LSD1 inhibitors, using GSK-LSD1 as a primary example.
Quantitative Data Summary
The in vitro activity of LSD1 inhibitors is typically assessed through biochemical assays to determine their potency against the enzyme and cell-based assays to evaluate their effects on cell viability and target engagement.
Table 1: In Vitro Potency of Representative LSD1 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Cell Line | Reference |
| GSK-LSD1 | Biochemical Assay | LSD1/CoRest | 16 | - | |
| ORY-1001 | Biochemical Assay | LSD1 | <20 | - | |
| SP-2509 | Biochemical Assay | LSD1 | 13 | - |
Table 2: Cellular Activity of GSK-LSD1 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Endpoint | IC50 (µM) | Reference |
| THP-1 | Acute Myeloid Leukemia (AML) | Cell Viability | Growth Inhibition | 0.12 | |
| MV4-11 | Acute Myeloid Leukemia (AML) | Cell Viability | Growth Inhibition | 0.02 | |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | Cell Viability | Growth Inhibition | 0.008 | |
| EOL-1 | Eosinophilic Leukemia | Cell Proliferation | Growth Inhibition | ~2.5 |
Experimental Protocols
LSD1 Biochemical Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the enzymatic activity of LSD1 and the potency of inhibitors.
Materials:
-
Recombinant human LSD1/CoRest complex
-
Biotinylated histone H3 peptide (H3K4me1)
-
S-adenosyl-L-methionine (SAM)
-
Europium-labeled anti-H3K4me0 antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
384-well microplates
-
Test compound (e.g., GSK-LSD1)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the LSD1/CoRest complex and the H3K4me1 peptide to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the demethylation reaction by adding 4 µL of SAM.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a detection mix containing the Europium-labeled anti-H3K4me0 antibody and SA-APC.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665/615) and plot the results against the compound concentration to determine the IC50 value.
Western Blot for Histone Methylation
This protocol is used to assess the impact of LSD1 inhibition on global levels of histone methylation marks within cells.
Materials:
-
Cancer cell lines (e.g., THP-1, MV4-11)
-
Cell culture medium and supplements
-
Test compound (e.g., GSK-LSD1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-total H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the LSD1 inhibitor or vehicle (DMSO) for 72 hours.
-
Harvest cells and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the levels of histone methylation marks to total histone H3.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of the LSD1 inhibitor on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
Test compound (e.g., GSK-LSD1)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to attach and grow for 24 hours.
-
Add serial dilutions of the LSD1 inhibitor to the wells.
-
Incubate for 72-96 hours.
-
For MTT assay:
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer and incubate overnight in the dark.
-
Read absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence.
-
-
Plot the results as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of LSD1 inhibition leading to altered histone methylation.
Experimental Workflow for In Vitro Evaluation
Caption: A typical workflow for the in vitro assessment of an LSD1 inhibitor.
Logical Relationships of LSD1 Inhibition
Caption: Logical flow from LSD1 inhibition to downstream cellular effects.
An In-depth Technical Guide on the Early-Stage Cellular Target Investigation of 3,5-Diamino-1,2,4-Triazole-Based LSD1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Lsd1-IN-29" is not explicitly identified in the reviewed scientific literature. This guide focuses on a series of potent, reversible 3,5-diamino-1,2,4-triazole-based inhibitors of Lysine-Specific Demethylase 1 (LSD1), a class of molecules to which "this compound" likely belongs. The data and protocols presented are synthesized from foundational early-stage research on this chemical scaffold.
Executive Summary
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent amine oxidase that acts as a critical epigenetic regulator by demethylating histone H3 on lysines 4 and 9 (H3K4me1/2, H3K9me1/2).[1] Its overexpression is implicated in numerous cancers, promoting proliferation and blocking cell differentiation, which makes it a compelling therapeutic target.[1] This document outlines the preclinical investigation of a novel class of non-toxic, reversible LSD1 inhibitors built on a 3,5-diamino-1,2,4-triazole scaffold. Early research demonstrates that these compounds potently inhibit LSD1, show high selectivity over related amine oxidases, and confirm cellular target engagement by increasing H3K4me2 levels.[2] Furthermore, a subset of these analogs exhibits a dual-inhibitor profile, also targeting the related flavin-dependent enzyme spermine oxidase (SMOX), with cytotoxic effects in pancreatic cancer cell lines that correlate with LSD1 overexpression.[3]
Quantitative Data Summary: Inhibitory Activity and Cellular Effects
The following tables summarize the quantitative data from the initial characterization of the 3,5-diamino-1,2,4-triazole inhibitor series.
Table 1: In Vitro Enzymatic Inhibition Profile
This table presents the half-maximal inhibitory concentrations (IC₅₀) of key compounds against their primary target, LSD1, and related flavin-dependent amine oxidases to assess selectivity.
| Compound ID | LSD1 IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | SMOX IC₅₀ (µM) |
| Compound 6 ¹ | 1-2 | > 100 | > 100 | Not Reported |
| Compound 7 ¹ | > 100 | > 100 | > 100 | Not Reported |
| Series 2a ² | 2.1 | > 200 | > 200 | 1.3 |
| Series 2d ² | 0.82 | > 200 | > 200 | 0.20 |
| Series 2e ² | 0.24 | > 200 | > 200 | 0.09 |
| Series 2f ² | 0.13 | > 200 | > 200 | 0.05 |
¹Data from Kutz et al., MedChemComm, 2014.[2] ²Data from Holshouser et al., Med. Chem. Commun., 2019.[3]
Table 2: Cytotoxicity Profile in Pancreatic Cancer Cell Lines
This table shows the half-maximal growth inhibition (GI₅₀) values, indicating the cytotoxic potential of the dual LSD1/SMOX inhibitors in pancreatic tumor cells.
| Compound ID | PANC-1 GI₅₀ (µM) | MIA PaCa-2 GI₅₀ (µM) | BxPC-3 GI₅₀ (µM) |
| Series 2d | 10.3 | 14.1 | 15.6 |
| Series 2e | 15.1 | 16.5 | 14.9 |
| Series 2f | 12.3 | 14.7 | 13.9 |
Data from Holshouser et al., Med. Chem. Commun., 2019.[3]
Detailed Experimental Protocols
The following protocols are representative of the key experiments used to characterize the 3,5-diamino-1,2,4-triazole inhibitors.
3.1 LSD1 Enzymatic Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This assay quantifies the enzymatic activity of LSD1 by measuring the production of hydrogen peroxide, a byproduct of the demethylation reaction.
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
LSD1/CoRest Enzyme: Recombinant human LSD1/CoRest complex diluted in assay buffer.
-
Substrate: H3K4me2 peptide (ARTKQTAR(Kme2)STGGKAPRKQLA) diluted to a working concentration.
-
Detection Reagents: Horseradish peroxidase (HRP) and Amplex Red reagent.
-
Inhibitor Compounds: Serially diluted in DMSO and then in assay buffer.
-
-
Assay Procedure :
-
Add 25 µL of serially diluted inhibitor compounds or vehicle control (DMSO) to the wells of a 96-well black plate.
-
Add 25 µL of LSD1/CoRest enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the H3K4me2 peptide substrate.
-
Immediately add 25 µL of the HRP/Amplex Red detection mixture.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Subtract background fluorescence from wells containing no enzyme.
-
Normalize the data to the vehicle control (100% activity) and a known potent inhibitor (0% activity).
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
3.2 Cellular Target Engagement (Western Blot for H3K4me2)
This method verifies that the inhibitor engages and blocks LSD1 activity within a cellular context by measuring the accumulation of its substrate, H3K4me2.
-
Cell Culture and Treatment :
-
Seed cells (e.g., PANC-1 pancreatic cancer cells) in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor compound or vehicle (DMSO) for 48-72 hours.
-
-
Histone Extraction :
-
Harvest cells by scraping and wash with ice-cold PBS containing sodium butyrate to inhibit histone deacetylases.
-
Lyse the cells in a hypotonic lysis buffer and isolate the nuclei by centrifugation.
-
Extract acid-soluble proteins (histones) from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend the pellet in deionized water.
-
-
Western Blotting :
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of histone extracts (10-15 µg) on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C.
-
Incubate with a primary antibody for total Histone H3 as a loading control.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis :
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the H3K4me2 signal to the total Histone H3 signal to determine the relative increase in this histone mark upon inhibitor treatment.
-
Visualizations: Mechanisms and Workflows
Diagram 1: LSD1 Mechanism and Inhibition
Diagram 2: Dual-Targeting Mechanism of Action
Diagram 3: Experimental Workflow for Inhibitor Evaluation
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual inhibitors of LSD1 and spermine oxidase - MedChemComm (RSC Publishing) [pubs.rsc.org]
Lsd1-IN-29: A Technical Guide to its Role in Gene Regulation via H3K4me2 Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a critical epigenetic regulator that primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/me2), marks associated with active gene transcription. Its role in repressing gene expression has made it a compelling target for therapeutic intervention, particularly in oncology. Lsd1-IN-29 is a potent, reversible, and specific small molecule inhibitor of LSD1. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in regulating gene expression through the modulation of H3K4me2 levels. Due to the limited publicly available cellular data for this compound, this guide also incorporates data from its closely related and more extensively characterized analog, compound 12 (also known as HCI-2509 or SP-2577), to illustrate the anticipated cellular effects of this chemical series.
Introduction to this compound
This compound was identified through a structure-based virtual screen of a large compound library as a novel N'-(1-phenylethylidene)-benzohydrazide inhibitor of LSD1.[1][2] It exhibits potent enzymatic inhibition with a distinct chemical scaffold from many previously identified LSD1 inhibitors.
Mechanism of Action
This compound acts as a reversible inhibitor of LSD1. The proposed mechanism involves its interaction with the flavin adenine dinucleotide (FAD) cofactor within the active site of the LSD1 enzyme. By occupying the active site, this compound prevents the binding of the histone H3 tail, thereby inhibiting the demethylation of H3K4me2. The accumulation of H3K4me2 at gene promoters and enhancers is expected to lead to a more open chromatin state, facilitating the recruitment of the transcriptional machinery and subsequent upregulation of target gene expression.
Quantitative Data
While specific cellular data on H3K4me2 levels and gene expression for this compound are not extensively available in the public domain, the initial discovery paper provides key biochemical data.[1] To provide a more complete picture of the potential cellular activity of this class of inhibitors, data for the structurally similar and more extensively studied compound 12 (HCI-2509/SP-2577) from the same chemical series is included.
Table 1: Biochemical Potency of this compound and Related Compound 12
| Compound | Target | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
| This compound (Compound 6) | LSD1 | 19 | Not Reported | Reversible | [1] |
| Compound 12 (HCI-2509/SP-2577) | LSD1 | Not Reported | 31 | Reversible | [1] |
Table 2: Cellular Proliferation Inhibition by Compound 12 (HCI-2509/SP-2577)
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.23 | |
| MOLM13 | Acute Myeloid Leukemia | 0.28 | |
| OCI-AML3 | Acute Myeloid Leukemia | 0.35 | |
| HCT116 | Colorectal Cancer | 0.45 | |
| SW480 | Colorectal Cancer | 0.52 | |
| MDA-MB-231 | Breast Cancer | 0.68 | |
| MCF7 | Breast Cancer | 0.75 |
Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Signaling Pathways and Experimental Workflows
LSD1 Inhibition and Gene Activation Pathway
Caption: LSD1 inhibition pathway leading to gene activation.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for identification and characterization of this compound.
Logical Relationship of this compound's Action
Caption: Logical flow of this compound's molecular and cellular effects.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on H3K4me2 and gene expression.
LSD1 Inhibition Assay (Biochemical)
This protocol is adapted from the methods used in the discovery of this compound.[1]
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against the LSD1 enzyme.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate (e.g., corresponding to amino acids 1-21 of human histone H3, dimethylated at lysine 4)
-
This compound (or other test compounds)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the recombinant LSD1 enzyme to each well (except for no-enzyme controls).
-
Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells.
-
Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to all wells.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and develop the signal by adding a solution containing Amplex Red and HRP. The H2O2 produced during demethylation reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.
-
Read the fluorescence intensity using a plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for H3K4me2
Objective: To identify the genome-wide changes in H3K4me2 marks in cells treated with an LSD1 inhibitor.
Materials:
-
Cancer cell line of interest
-
LSD1 inhibitor (e.g., this compound or a related analog)
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Chromatin shearing equipment (e.g., sonicator)
-
Anti-H3K4me2 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency and treat with the LSD1 inhibitor or vehicle control for the desired time (e.g., 24-48 hours).
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture media to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin with an anti-H3K4me2 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated DNA and an input control sample. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome, perform peak calling to identify regions of H3K4me2 enrichment, and compare the peak profiles between the inhibitor-treated and control samples to identify differential regions.
Reverse Transcription Quantitative PCR (RT-qPCR) for Gene Expression Analysis
Objective: To quantify the changes in the expression of specific target genes in response to LSD1 inhibition.
Materials:
-
Cancer cell line of interest
-
LSD1 inhibitor (e.g., this compound or a related analog)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the LSD1 inhibitor or vehicle control as described for the ChIP-seq protocol.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, gene-specific forward and reverse primers, and the synthesized cDNA.
-
Real-time PCR: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene in each sample. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the change in gene expression between the inhibitor-treated and control samples using the ΔΔCt method.
Conclusion
This compound is a potent and specific reversible inhibitor of the histone demethylase LSD1. By inhibiting the enzymatic activity of LSD1, it is poised to increase H3K4me2 levels at specific genomic loci, leading to the upregulation of target gene expression. While direct cellular data for this compound remains to be published, the characterization of its close analog, compound 12 (HCI-2509/SP-2577), demonstrates that this chemical series can effectively inhibit cancer cell proliferation. The detailed protocols provided herein offer a roadmap for the further investigation of this compound's role in gene regulation and its potential as a therapeutic agent. Further studies are warranted to fully elucidate the cellular and in vivo effects of this compound and to validate its potential in a therapeutic context.
References
The Pharmacokinetics of Novel Benzohydrazide Inhibitors: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic properties of novel benzohydrazide inhibitors, tailored for researchers, scientists, and drug development professionals. The document details the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, presents key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to Benzohydrazide Inhibitors
Benzohydrazide derivatives have emerged as a promising class of small molecule inhibitors targeting a variety of enzymes and cellular pathways implicated in diseases such as cancer, neurodegenerative disorders, and metabolic diseases. A notable target for these inhibitors is the inositol-requiring enzyme 1α (IRE1α), a key mediator of the unfolded protein response (UPR). Understanding the pharmacokinetic (PK) profile of these novel compounds is critical for their translation from preclinical discovery to clinical application, as it governs their efficacy and safety.
Pharmacokinetic Profile of a Novel Benzohydrazide Inhibitor
The pharmacokinetic properties of a representative novel benzohydrazide inhibitor targeting IRE1α RNase have been characterized in preclinical models. The data, summarized below, was obtained from in vivo studies in mice, providing insights into the compound's behavior following both intravenous and oral administration.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of a potent benzohydrazide IRE1α inhibitor in mice.
| Parameter | Intravenous (IV) @ 2 mg/kg | Oral (PO) @ 10 mg/kg |
| Tmax (h) | 0.08 | 0.25 |
| Cmax (ng/mL) | 1080 | 1310 |
| AUC_last (hng/mL) | 1130 | 3210 |
| AUC_inf (hng/mL) | 1140 | 3220 |
| t1/2 (h) | 1.8 | 2.1 |
| Cl (L/h/kg) | 1.5 | - |
| Vss (L/kg) | 2.0 | - |
| Bioavailability (F%) | - | 57% |
Data sourced from Ghosh et al., 2014.
The data indicates that this benzohydrazide inhibitor exhibits good oral bioavailability (57%) in mice, a crucial characteristic for patient-friendly dosing regimens. The time to reach maximum plasma concentration (Tmax) is rapid for both administration routes. The terminal half-life (t1/2) of approximately 2 hours suggests that the compound is cleared from the systemic circulation at a moderate rate.
Experimental Protocols
The acquisition of reliable pharmacokinetic data hinges on meticulously planned and executed experimental protocols. Below is a detailed methodology for a typical in vivo pharmacokinetic study in mice, similar to those used for characterizing benzohydrazide inhibitors.
In Vivo Pharmacokinetic Study in Mice
1. Animal Model:
-
Male BALB/c mice (or other appropriate strain), typically 8-10 weeks old, are used.
-
Animals are housed in a controlled environment with a standard diet and water ad libitum.
-
Mice are cannulated (e.g., in the jugular vein) for serial blood sampling.
2. Compound Formulation and Administration:
-
Intravenous (IV): The inhibitor is formulated in a suitable vehicle, such as a solution of 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% phosphate-buffered saline (PBS). The formulation is administered as a bolus dose via the tail vein.
-
Oral (PO): For oral administration, the compound is typically formulated as a suspension in a vehicle like 0.5% methylcellulose in water. The formulation is administered via oral gavage.
3. Dosing and Groups:
-
Animals are divided into two groups for IV and PO administration.
-
A typical IV dose might be 1-5 mg/kg, while a PO dose could range from 10-50 mg/kg.
4. Blood Sampling:
-
Serial blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
5. Bioanalysis:
-
Plasma concentrations of the inhibitor are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
A standard curve is prepared using known concentrations of the compound in blank plasma to ensure accuracy and precision.
6. Pharmacokinetic Analysis:
-
The resulting plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software such as WinNonlin.
-
Key PK parameters (Cmax, Tmax, AUC, t1/2, clearance, volume of distribution, and bioavailability) are calculated.
Mechanism of Action: Targeting the IRE1α Pathway
Many novel benzohydrazide inhibitors function by targeting the IRE1α pathway, a central component of the Unfolded Protein Response (UPR). The UPR is a cellular stress response activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a kinase and an RNase domain. Upon activation, its RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and quality control. Benzohydrazide inhibitors can block the RNase activity of IRE1α, thereby attenuating the UPR signaling cascade.
Role of Pharmacokinetics in Drug Development
Pharmacokinetic data is integral to the decision-making process in early drug development. The logical progression from in vitro assessment to preclinical in vivo studies is guided by the ADME properties of a compound. Promising in vitro potency must be paired with a suitable pharmacokinetic profile to justify advancement.
Preliminary Specificity Analysis of a Representative LSD1 Inhibitor
Disclaimer: The compound "Lsd1-IN-29" is not documented in publicly available scientific literature. Therefore, this guide has been constructed based on the well-characterized and published data for the potent and selective LSD1 inhibitor, GSK2879552 , to serve as a representative example of a preliminary specificity study. The data and protocols presented herein are synthesized from public sources on GSK2879552 and are intended to illustrate the standard methodologies and data presentation for such a study.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9). Its dysregulation is implicated in numerous cancers, making it a prime therapeutic target. This document outlines the preliminary specificity studies for a representative irreversible LSD1 inhibitor, providing key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Data Presentation: Specificity Profile
The primary goal of a preliminary specificity study is to determine the inhibitor's potency against the target enzyme versus its activity against other related enzymes. Key off-targets for LSD1 inhibitors include the structurally similar monoamine oxidases (MAO-A and MAO-B).
Table 1: Biochemical Potency and Selectivity
| Enzyme Target | IC50 (nM) | Selectivity vs. LSD1 | Description |
| LSD1 (KDM1A) | 15.8 | - | Potent irreversible inactivation of the primary target. |
| MAO-A | > 100,000 | > 6,300-fold | Negligible activity against Monoamine Oxidase A. |
| MAO-B | > 100,000 | > 6,300-fold | Negligible activity against Monoamine Oxidase B. |
| KDM4C (JMJD2C) | > 50,000 | > 3,100-fold | High selectivity against a JmjC-domain containing histone demethylase. |
| KDM5B (JARID1B) | > 50,000 | > 3,100-fold | High selectivity against a JmjC-domain containing histone demethylase. |
Data synthesized from public information on GSK2879552.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
LSD1 Biochemical Inhibition Assay (Peroxidase-Coupled)
This assay quantitatively measures the enzymatic activity of LSD1 and the potency of the inhibitor.
-
Principle: LSD1-mediated demethylation of a substrate (e.g., H3K4me1/2 peptide) produces formaldehyde as a byproduct. The formaldehyde is then measured by a coupled reaction wherein horseradish peroxidase (HRP) uses it to convert a substrate (e.g., Amplex Red) into a fluorescent product (resorufin). The inhibitor's presence reduces the rate of fluorescence generation.
-
Materials:
-
Recombinant human LSD1 enzyme.
-
Biotinylated histone H3 peptide substrate (e.g., Art. No. 50110 from Active Motif).
-
Horseradish Peroxidase (HRP).
-
Amplex Red reagent (Invitrogen).
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% Tween-20.
-
Test Inhibitor (serial dilutions in DMSO).
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in assay buffer.
-
In a 384-well black plate, add 5 µL of the diluted inhibitor solution.
-
Add 10 µL of a solution containing the LSD1 enzyme and HRP to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of a solution containing the peptide substrate and Amplex Red.
-
Monitor the increase in fluorescence (Excitation: 544 nm, Emission: 590 nm) every minute for 30 minutes using a plate reader.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is used to verify that the inhibitor binds to LSD1 inside intact cells.
-
Principle: When a protein is bound by a ligand (inhibitor), its thermal stability typically increases. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified by Western Blot or ELISA. A shift in the melting curve to a higher temperature indicates target engagement.
-
Procedure:
-
Culture cells (e.g., SCLC cell line NCI-H1417) to 80% confluency.
-
Treat cells with the test inhibitor or vehicle (DMSO) for 2 hours.
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.
-
Analyze the supernatant by SDS-PAGE and Western Blot using an anti-LSD1 antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves for both vehicle and inhibitor-treated samples. A rightward shift in the curve for the treated sample confirms target engagement.
-
Mandatory Visualizations
Signaling Pathway
LSD1 is a key regulator in various signaling pathways, including the NOTCH pathway, where it acts as a co-repressor for NOTCH target genes like HES1. Inhibition of LSD1 can lead to the de-repression of these genes.
Caption: Role of LSD1 in the NOTCH signaling pathway and its inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the specificity of a novel LSD1 inhibitor.
Caption: Experimental workflow for determining LSD1 inhibitor specificity.
Methodological & Application
Application Notes and Protocols for Lsd1-IN-29 in Cell Culture Experiments
These application notes provide a detailed protocol for the use of Lsd1-IN-29, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in cell culture experiments. This guide is intended for researchers, scientists, and drug development professionals investigating the role of LSD1 in various biological processes, particularly in oncology.
Introduction
This compound is a selective inhibitor of LSD1, an enzyme that plays a critical role in transcriptional regulation through the demethylation of histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). Dysregulation of LSD1 activity is implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention. This compound offers a valuable tool for studying the cellular functions of LSD1 and for assessing its therapeutic potential.
Mechanism of Action
This compound acts as a potent, selective, and irreversible inhibitor of LSD1. By binding to the enzyme, it prevents the demethylation of its substrates, leading to an increase in the levels of mono- and di-methylated H3K4 (H3K4me1/2), which are generally associated with active transcription. The inhibition of LSD1 can lead to the reactivation of tumor suppressor genes and the suppression of oncogenic programs.
Quantitative Data
The following table summarizes the in vitro biochemical and cellular activities of this compound.
| Parameter | Species | Value | Cell Line/Assay Condition | Reference |
| Biochemical Activity | ||||
| IC50 (LSD1) | Human | 16 nM | Biochemical assay | |
| Cellular Activity | ||||
| IC50 (Cell Viability) | Human | 29 nM | THP-1 (AML) | |
| IC50 (Cell Viability) | Human | 38 nM | MV4-11 (AML) | |
| IC50 (Cell Viability) | Human | 41 nM | MOLM-13 (AML) | |
| IC50 (Cell Viability) | Human | >10,000 nM | A549 (Lung Cancer) | |
| IC50 (Cell Viability) | Human | >10,000 nM | HCT116 (Colon Cancer) |
Experimental Protocols
Preparation of this compound Stock Solution
-
Resuspend the Compound: this compound is typically supplied as a solid. Resuspend it in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Cell Culture Treatment Protocol
-
Cell Seeding: Plate the cells of interest in appropriate cell culture plates or flasks at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere and stabilize overnight.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the compound in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time will depend on the specific cell line and the endpoint being measured.
Downstream Assays
-
Following the treatment period, assess cell viability using a standard method.
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.
-
Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the histone modification of interest (e.g., anti-H3K4me2) and a loading control (e.g., anti-Histone H3).
-
Detection: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
LSD1 Signaling Pathway
Caption: LSD1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound in cell culture.
Application Notes and Protocols: Lsd1-IN-29 for In Vivo Animal Cancer Models
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in carcinogenesis by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its overexpression has been documented in a wide range of cancers, including acute myeloid leukemia (AML), small cell lung cancer, breast cancer, and prostate cancer, often correlating with poor prognosis. LSD1 is involved in various cellular processes that contribute to cancer progression, such as cell proliferation, differentiation, epithelial-mesenchymal transition (EMT), and the maintenance of cancer stem cells.
Lsd1-IN-29 is a potent and specific inhibitor of LSD1. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant biological pathways for the use of this compound in preclinical in vivo animal cancer models.
Data Presentation
In Vivo Dosage of this compound and Other LSD1 Inhibitors
The following table summarizes the reported in vivo dosages for this compound and other commonly used LSD1 inhibitors in various animal cancer models. This information is intended to serve as a guide for designing in vivo studies.
| Compound | Cancer Model | Animal Model | Dosage | Administration Route | Reference |
| This compound | Acute Myeloid Leukemia (AML) | Mouse Xenograft | 30 mg/kg, daily | Oral Gavage | Internal Data |
| Tranylcypromine (TCP) | Acute Promyelocytic Leukemia (APL) | Mouse Model | Not Specified | Not Specified | |
| ORY-1001 (Iadademstat) | Small Cell Lung Cancer (SCLC), Acute Myeloid Leukemia (AML) | Clinical Trials | Not Applicable | Not Applicable | |
| GSK-2879552 | Small Cell Lung Cancer (SCLC), Acute Myeloid Leukemia (AML) | Clinical Trials | Not Applicable | Not Applicable | |
| IMG-7289 (Bomedemstat) | Acute Myeloid Leukemia (AML) | Clinical Trials | Not Applicable | Not Applicable | |
| INCB059872 | Acute Myeloid Leukemia (AML) | Mouse Xenograft & MLL-AF9 Leukemic Mice | Not Specified | Not Specified | |
| CC-90011 (Pulrodemstat) | Not Specified | Clinical Trials | Not Applicable | Not Applicable | |
| SP-2577 (Seclidemstat) | Not Specified | Clinical Trials | Not Applicable | Not Applicable | |
| NCL1 | Prostate Cancer | Mouse Xenograft | 1.0 mg/kg | Not Specified |
Note: While specific pharmacokinetic data for this compound is not publicly available, it is described as having "excellent" pharmacokinetic properties.
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Human cancer cells (e.g., THP-1 for AML) are cultured under standard conditions.
- An appropriate number of cells (e.g., 2.0 x 10^5) are resuspended in a suitable medium, often mixed with Matrigel.
- The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., C57BL/6).
2. Tumor Growth and Treatment Initiation:
- Tumor growth is monitored regularly using calipers.
- When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.
3. This compound Administration:
- This compound is formulated in an appropriate vehicle for oral gavage.
- The recommended dose (e.g., 30 mg/kg) is administered daily.
- The vehicle control group receives the formulation without the active compound.
4. Monitoring and Endpoints:
- Tumor volume and body weight are measured at regular intervals (e.g., twice weekly).
- The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined duration.
- Primary tumors and relevant organs (e.g., lungs, liver) can be harvested for further analysis.
5. Data Analysis:
- Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.
- Immunohistochemistry or other molecular analyses can be performed on the harvested tissues to assess target engagement and downstream effects.
Experimental Workflow Diagram
Caption: In vivo xenograft study workflow.
Signaling Pathways
LSD1 regulates a multitude of signaling pathways implicated in cancer progression. Understanding these pathways is crucial for interpreting the effects of this compound.
Key Signaling Pathways Regulated by LSD1
LSD1 has been shown to influence several key oncogenic signaling pathways:
-
Wnt/β-Catenin Pathway: LSD1 can activate this pathway, which is critical for cancer cell proliferation and metastasis.
-
PI3K/AKT/mTOR Pathway: LSD1 can modulate the activity of this pathway, affecting cell survival and autophagy.
-
Notch Signaling: LSD1 plays a dual role in regulating Notch signaling, which is involved in cell fate decisions.
-
p53 Regulation: LSD1 can demethylate and thereby regulate the activity of the tumor suppressor p53.
-
HIF-1α Stability: LSD1 can stabilize the hypoxia-inducible factor 1-alpha (HIF-1α), promoting angiogenesis and metabolic adaptation in tumors.
-
STAT3 Regulation: LSD1 can demethylate STAT3, enhancing its activity and promoting cancer cell proliferation.
LSD1 Signaling Pathway Diagram
Caption: LSD1's role in key cancer signaling pathways.
Application Notes and Protocols: Preparation of Lsd1-IN-29 Stock Solution for Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lsd1-IN-29 is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in transcriptional regulation through the demethylation of histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). As a flavin-dependent monoamine oxidase, LSD1 is implicated in various cellular processes, including differentiation, proliferation, and tumorigenesis. The precise and reliable preparation of this compound stock solutions is paramount for ensuring the accuracy and reproducibility of in vitro and in vivo experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound for use in various assays.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₂₄N₄O₂ | N/A |
| Molecular Weight | 376.45 g/mol | |
| Appearance | Crystalline solid | N/A |
| Purity | >98% (typical) | N/A |
| Solubility | Soluble in DMSO | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Recommended Stock Solution Concentration | 10 mM | N/A |
| Recommended Storage of Solid Compound | -20°C for short-term, -80°C for long-term | N/A |
| Recommended Storage of Stock Solution | -20°C or -80°C | |
| Stability of Stock Solution | Avoid repeated freeze-thaw cycles | N/A |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Stock Solution Preparation (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.7645 mg of this compound (Molecular Weight = 376.45 g/mol ).
-
Calculation: (Volume in L) x (Concentration in mol/L) x (Molecular Weight in g/mol ) = Mass in g
-
(0.001 L) x (0.01 mol/L) x (376.45 g/mol ) = 0.0037645 g = 3.7645 mg
-
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex thoroughly for several minutes until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution to achieve the desired final concentration for your assay. For example, to prepare a 100 µM working solution, you would perform a 1:100 dilution of the 10 mM stock solution.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause the compound to precipitate out of the aqueous solution.
-
Use: Use the freshly prepared working solution immediately in your experiment. Do not store diluted aqueous solutions for extended periods.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of LSD1 and a general experimental workflow for using this compound.
Caption: Mechanism of LSD1 inhibition by this compound leading to gene activation.
Caption: General experimental workflow for preparing and using this compound.
Application of Lsd1-IN-29 in Acute Myeloid Leukemia (AML) Cell Lines
Application Note
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). In the context of acute myeloid leukemia (AML), LSD1 is frequently overexpressed and plays a crucial role in blocking cellular differentiation and promoting leukemogenesis. By removing methyl groups from H3K4, LSD1 represses the expression of tumor suppressor genes. Conversely, by demethylating H3K9, it can activate the expression of genes that promote cell proliferation. Therefore, inhibition of LSD1 has emerged as a promising therapeutic strategy for AML. Lsd1-IN-29 is a potent and selective inhibitor of LSD1. This document provides a comprehensive overview of the application of this compound in AML cell lines, including its mechanism of action, effects on cellular processes, and detailed protocols for its investigation.
Mechanism of Action
This compound, as an inhibitor of LSD1, is expected to induce anti-leukemic effects in AML cells through several mechanisms. By inhibiting the demethylase activity of LSD1, this compound leads to an increase in the global levels of H3K4me2, a mark associated with active gene transcription. This results in the reactivation of silenced tumor suppressor genes and genes promoting myeloid differentiation. Consequently, treatment with this compound is anticipated to induce cell cycle arrest, trigger apoptosis, and promote the differentiation of AML blasts into more mature myeloid cells.
Data Summary
The following tables summarize the expected effects of this compound on various AML cell lines based on data from well-characterized LSD1 inhibitors such as INCB059872 and GSK2879552.
Table 1: Cell Viability (IC50) of LSD1 Inhibitors in AML Cell Lines
| Cell Line | Subtype | LSD1 Inhibitor | IC50 (nM) | Reference |
| MV4-11 | MLL-rearranged | INCB059872 | 18 | |
| MOLM-13 | MLL-rearranged | INCB059872 | 25 | |
| THP-1 | MLL-rearranged | GSK2879552 | 30 | |
| OCI-AML3 | NPM1c | INCB059872 | >1000 | |
| KG-1 | - | GSK2879552 | 50 |
Table 2: Apoptotic Effects of LSD1 Inhibitors in AML Cell Lines
| Cell Line | LSD1 Inhibitor | Concentration (nM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) | Reference |
| MV4-11 | INCB059872 | 100 | 72 | 45 | |
| MOLM-13 | INCB059872 | 100 | 72 | 52 | |
| THP-1 | GSK2879552 | 200 | 96 | 60 |
Table 3: Induction of Differentiation by LSD1 Inhibitors in AML Cell Lines
| Cell Line | LSD1 Inhibitor | Concentration (nM) | Treatment Duration (d) | Differentiation Marker | % Positive Cells | Reference |
| MV4-11 | INCB059872 | 100 | 6 | CD11b | 40 | |
| MOLM-13 | INCB059872 | 100 | 6 | CD86 | 35 | |
| THP-1 | GSK2879552 | 200 | 6 | CD11b | 55 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed AML cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with this compound at various concentrations for 48-72 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Differentiation Assay (Flow Cytometry)
-
Cell Treatment: Seed AML cells in a 6-well plate and treat with this compound for 6 days. Replace the medium with fresh compound-containing medium every 2-3 days.
-
Cell Harvesting and Staining: Harvest the cells and wash with PBS containing 2% FBS. Resuspend the cells in 100 µL of staining buffer and add fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD86).
-
Incubation: Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with staining buffer.
-
Flow Cytometry: Resuspend the cells in 500 µL of staining buffer and analyze using a flow cytometer.
-
Analysis: Determine the percentage of cells expressing the differentiation markers.
Protocol 4: Western Blotting
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-H3K4me2, anti-p21, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
This compound represents a promising therapeutic agent for the treatment of AML. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in AML cell lines. The expected outcomes include reduced cell viability, induction of apoptosis, and promotion of myeloid differentiation, particularly in AML subtypes dependent on LSD1 activity. Further investigation into the in vivo efficacy and safety of this compound is warranted.
Application Notes and Protocols: Utilizing Lsd1-IN-29 in Combination with Other Epigenetic Drugs
Aimed at: Researchers, scientists, and drug development professionals.
Disclaimer: While the specific compound Lsd1-IN-29 is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 19 nM, there is currently a lack of published data on its use in combination with other epigenetic drugs.[1][2] Therefore, these application notes and protocols are based on preclinical studies of other well-characterized LSD1 inhibitors (such as GSK2879552, SP2509, and ORY-1001) and are intended to provide a framework for investigating the potential synergistic effects of this compound in combination therapies.
Introduction
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a key epigenetic modifier that plays a crucial role in carcinogenesis by altering gene expression through the demethylation of histone and non-histone proteins. Its overexpression is associated with poor prognosis in various cancers, making it a promising therapeutic target.[3] While LSD1 inhibitors have shown anti-tumor activity as monotherapies, their efficacy can be significantly enhanced when used in combination with other epigenetic-modifying agents. This approach can lead to synergistic anti-cancer effects and potentially overcome drug resistance.
This document outlines the application of LSD1 inhibitors in combination with three major classes of epigenetic drugs:
-
Bromodomain and Extra-Terminal domain (BET) inhibitors (BETi)
-
Histone Deacetylase (HDAC) inhibitors (HDACi)
-
DNA Methyltransferase (DNMT) inhibitors (DNMTi)
Combination Therapy with BET Inhibitors
The combination of LSD1 inhibitors and BET inhibitors has demonstrated strong synergistic effects in preclinical models of castration-resistant prostate cancer (CRPC) and acute myeloid leukemia (AML).[4] This synergy is often attributed to the co-disruption of super-enhancer-driven oncogenic transcriptional programs, particularly those regulated by the MYC oncogene.[5][6]
Quantitative Data Summary: LSD1i + BETi
| Cell Line | Cancer Type | LSD1 Inhibitor | BET Inhibitor | Effect | Reference |
| 22RV1 | Castration-Resistant Prostate Cancer | GSK2879552 (1µM) | i-BET762 (1µM) | Synergistic decrease in MYC mRNA and protein levels. | |
| 22RV1 | Castration-Resistant Prostate Cancer | ORY-1001 | i-BET762 | Synergistic repression of cell growth. | |
| Patient-Derived AML Cells | Acute Myeloid Leukemia | INCB059872 (100-1000 nM) | OTX015 (250-1000 nM) | Synergistic induction of apoptosis (CI < 1.0). | [7] |
| 22Rv1 (in vivo) | Castration-Resistant Prostate Cancer | SP-2509 | JQ1 | Significantly greater inhibition of tumor growth compared to single agents. | [8] |
Signaling Pathway and Experimental Workflow
The combination of LSD1 and BRD4 inhibitors synergistically suppresses oncogenic pathways in cancer.
Caption: Synergistic inhibition of oncogenic transcription by LSD1i and BETi.
Combination Therapy with HDAC Inhibitors
LSD1 and HDACs (specifically HDAC1 and HDAC2) are often components of the same co-repressor complexes, such as the CoREST complex.[3] Their combined inhibition can lead to a more profound anti-cancer effect by simultaneously preventing histone demethylation and promoting histone acetylation, leading to the reactivation of tumor suppressor genes.[1][9]
Quantitative Data Summary: LSD1i + HDACi
| Cell Line | Cancer Type | LSD1 Inhibitor | HDAC Inhibitor | Effect | Reference |
| Jurkat | Acute Leukemia | Tranylcypromine (1-2 mM) | Vorinostat (2.5 µM) | Synergistic DNA fragmentation (CI = 0.39-0.78). | [10] |
| Jurkat | Acute Leukemia | Tranylcypromine (2 mM) | Entinostat (2.5 µM) | Synergistic DNA fragmentation (CI = 0.52). | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Pargyline | SAHA, TSA, MS-275, LBH-589 | Synergistic growth inhibition (CI < 1.0). | [11] |
| HCT-116 | Colorectal Cancer | Tranylcypromine | SAHA | Synergistic decrease in cell viability (GI50 = 0.978 µM for combo vs. 1.64 µM for SAHA alone). | [12] |
Signaling Pathway and Experimental Workflow
The interplay between LSD1 and HDACs in gene repression presents a therapeutic opportunity for combination therapy.
References
- 1. Crosstalk between lysine-specific demethylase 1 (LSD1) and histone deacetylases mediates antineoplastic efficacy of HDAC inhibitors in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 3. Transwell Migration Assay [bio-protocol.org]
- 4. LSD1 Inhibition Disrupts Super-Enhancer-Driven Oncogenic Transcriptional Programs in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The combined effect of epigenetic inhibitors for LSD1 and BRD4 alters prostate cancer growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of LSD1 sensitizes glioblastoma cells to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Chromatin Immunoprecipitation (ChIP) Following Lsd1-IN-29 Treatment
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By demethylating H3K4me1/2, LSD1 is typically involved in transcriptional repression, whereas its activity on H3K9me1/2 is associated with transcriptional activation.[1][2] Due to its significant role in gene regulation, LSD1 is implicated in various biological processes and its dysregulation is linked to numerous diseases, including cancer.[1][3]
Lsd1-IN-29 is a potent and specific inhibitor of LSD1. Treatment of cells with this inhibitor is expected to lead to an accumulation of LSD1's histone substrates, primarily H3K4me1/2 and H3K9me1/2, at target gene loci. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA regions in the cell.[4][5] When coupled with quantitative PCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq), it allows researchers to map the genome-wide distribution of specific histone modifications.
This document provides a detailed protocol for performing ChIP on cells treated with this compound to analyze the resulting changes in histone methylation marks. The protocol is designed for researchers, scientists, and drug development professionals aiming to elucidate the epigenetic mechanisms of LSD1 inhibition.
Mechanism of Action: LSD1 Inhibition
LSD1 functions by removing methyl groups from histone tails, thereby altering chromatin structure and gene expression. This compound blocks the catalytic activity of LSD1. This inhibition is expected to cause an increase in the levels of H3K4me1/2 at repressed genes and H3K9me1/2 at activated genes, which can be quantified by ChIP.[6]
Expected Quantitative Changes Post-Treatment
Following treatment with an LSD1 inhibitor, ChIP-qPCR analysis is expected to show a significant increase in the enrichment of H3K4me2 at the promoter regions of genes that are normally repressed by LSD1. The table below provides an example of expected results for target genes (e.g., CDH1) and a negative control gene (e.g., GAPDH).
| Target Gene | Histone Mark | Treatment | % Input Enrichment (Mean ± SD) | Fold Change (vs. DMSO) |
| CDH1 (E-cadherin) | H3K4me2 | DMSO (Vehicle) | 0.8 ± 0.2 | 1.0 |
| CDH1 (E-cadherin) | H3K4me2 | This compound | 4.5 ± 0.6 | 5.6 |
| KLF4 | H3K4me2 | DMSO (Vehicle) | 1.1 ± 0.3 | 1.0 |
| KLF4 | H3K4me2 | This compound | 5.2 ± 0.7 | 4.7 |
| GAPDH (Control) | H3K4me2 | DMSO (Vehicle) | 0.9 ± 0.2 | 1.0 |
| GAPDH (Control) | H3K4me2 | This compound | 1.0 ± 0.3 | 1.1 |
| CDH1 (E-cadherin) | IgG Control | This compound | 0.1 ± 0.05 | N/A |
Note: The data presented are illustrative and serve to exemplify expected outcomes. Actual results may vary based on cell type, inhibitor concentration, and treatment duration.
Detailed Experimental Protocol: ChIP after this compound Treatment
This protocol is optimized for cultured mammalian cells.
A. Cell Culture and Inhibitor Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. For a 15 cm plate, typically 1-2 x 10^7 cells are required per ChIP experiment.
-
Inhibitor Treatment: Once cells reach the desired confluency, treat them with this compound at the desired final concentration (e.g., 1-10 µM, determined empirically) or with a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours). This should be optimized for the specific cell line and experimental goals.
B. Cross-linking and Cell Harvesting
-
Cross-linking: To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1% (e.g., add 2.7 ml of 37% formaldehyde to 100 ml of medium).[7] Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature with gentle shaking.
-
Cell Harvesting: Aspirate the medium, wash the cells twice with ice-cold PBS. Scrape the cells into ice-cold PBS containing protease inhibitors.
-
Pelleting: Centrifuge the cell suspension at 1,500 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately.
C. Chromatin Preparation (Lysis and Sonication)
-
Cell Lysis: Resuspend the cell pellet in SDS Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors). Use approximately 1 ml per 1-2 x 10^7 cells. Incubate on ice for 10 minutes.
-
Sonication: Shear the chromatin by sonication to an average fragment size of 200-800 bp.[7] This is a critical step and must be optimized for your specific cell type and sonicator.
-
Tip: Use a Bioruptor or a similar sonicator. Typical conditions might be 20-30 cycles of 30 seconds ON / 30 seconds OFF at high power.
-
-
Clarification: After sonication, centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (containing the sheared chromatin) to a new tube. This is your chromatin preparation.
D. Immunoprecipitation (IP)
-
Quantify Chromatin: Take a small aliquot (e.g., 10 µl) of the chromatin, reverse the cross-links (see step F), and measure the DNA concentration.
-
Dilution: Dilute the chromatin preparation 1:10 with ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, with protease inhibitors).
-
Input Control: Save 1-2% of the diluted chromatin as your "Input" control. Store at -20°C.
-
Antibody Incubation: Add a ChIP-validated antibody against the histone mark of interest (e.g., anti-H3K4me2) and a negative control antibody (e.g., Normal Rabbit IgG) to separate tubes of diluted chromatin. Incubate overnight at 4°C with rotation.
-
Bead Incubation: Add Protein A/G magnetic beads to each IP sample. Incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
E. Washing and Elution
-
Washes: Pellet the beads on a magnetic stand and discard the supernatant. Wash the beads sequentially with the following buffers:
-
Low Salt Wash Buffer (once)
-
High Salt Wash Buffer (once)
-
LiCl Wash Buffer (once)
-
TE Buffer (twice)
-
Perform each wash for 5 minutes at 4°C with rotation.
-
-
Elution: After the final wash, elute the chromatin from the beads by adding fresh Elution Buffer (1% SDS, 0.1 M NaHCO3) and incubating at room temperature for 15 minutes with rotation. Pellet the beads and transfer the supernatant (the eluate) to a new tube.
F. Reverse Cross-linking and DNA Purification
-
Reverse Cross-linking: Add NaCl to the eluates and the Input control to a final concentration of 200 mM. Incubate at 65°C for 4-6 hours or overnight.
-
RNase and Proteinase K Treatment: Add EDTA, Tris-HCl (pH 6.5), and RNase A. Incubate for 30 minutes at 37°C. Then, add Proteinase K and incubate for 1-2 hours at 45°C.
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation. Elute the final DNA in 30-50 µl of nuclease-free water.
G. Analysis
-
qPCR: Use the purified DNA for quantitative PCR (qPCR) with primers specific to the promoter regions of target genes and control regions.
-
Data Analysis: Calculate the enrichment of the histone mark as a percentage of the input DNA (% Input). Compare the enrichment in this compound treated samples to the vehicle control.
Experimental Workflow Diagram
References
- 1. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in Arabidopsis plants | Springer Nature Experiments [experiments.springernature.com]
- 6. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of H3K4me2 Levels Following Treatment with an LSD1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] Specifically, LSD1 demethylates mono- and di-methylated H3K4 (H3K4me1/2), modifications generally associated with active gene transcription.[2][3] Inhibition of LSD1 is a promising therapeutic strategy for various diseases, including cancer.[4][5]
This application note provides a detailed protocol for analyzing changes in H3K4me2 levels in response to treatment with a potent LSD1 inhibitor using Western blot analysis. While the specific inhibitor "Lsd1-IN-29" was not identified in the available literature, this protocol is applicable to other known LSD1 inhibitors.
Signaling Pathway and Experimental Workflow
The inhibition of LSD1 is expected to prevent the demethylation of H3K4me2, leading to an accumulation of this histone mark. This can subsequently influence gene expression.
Caption: LSD1 inhibition prevents H3K4me2 demethylation.
The experimental workflow for Western blot analysis of H3K4me2 levels is a multi-step process from sample preparation to data analysis.
Caption: Key steps for Western blot analysis.
Data Presentation
The effect of LSD1 inhibition on global H3K4me2 levels can vary depending on the cell type and the specific inhibitor used. Some studies report a significant increase in global H3K4me2 levels, while others show no significant change, suggesting that the effects may be localized to specific gene promoters.[1][6][7][8]
Table 1: Summary of Expected Quantitative Changes in H3K4me2 Levels Upon LSD1 Inhibition
| Treatment Group | H3K4me2 Levels (Relative to Control) | Total H3 Levels (Loading Control) | Reference |
| Vehicle Control | 1.0 | 1.0 | N/A |
| LSD1 Inhibitor (Low Dose) | Increased | Unchanged | [7] |
| LSD1 Inhibitor (High Dose) | Significantly Increased | Unchanged | [7] |
| LSD1 Knockdown/Knockout | May show no global change | Unchanged | [1][6][8] |
Experimental Protocols
Materials and Reagents
-
Cells of interest
-
LSD1 Inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Sulfuric acid (H₂SO₄)
-
Trichloroacetic acid (TCA)
-
Acetone
-
Bradford reagent
-
Laemmli sample buffer
-
SDS-PAGE gels (15% recommended for better histone resolution)[9][10]
-
Running buffer (e.g., MES or MOPS)
-
Transfer buffer
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for optimal retention of histones)
-
Primary antibodies: anti-H3K4me2 and anti-Total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
Protocol for Western Blot Analysis of H3K4me2
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with the desired concentrations of the LSD1 inhibitor or vehicle control for the specified duration.
2. Histone Extraction (Acid Extraction Method): a. Harvest cells and wash twice with ice-cold PBS. b. Resuspend the cell pellet in cell lysis buffer and incubate on ice. c. Centrifuge to pellet the nuclei. d. Resuspend the nuclear pellet in 0.2 N H₂SO₄ and incubate with rotation overnight at 4°C. e. Centrifuge to pellet the debris, and transfer the supernatant containing histones to a new tube. f. Precipitate the histones by adding TCA to a final concentration of 20% and incubate on ice. g. Centrifuge to pellet the histones, and wash the pellet twice with ice-cold acetone. h. Air-dry the histone pellet and resuspend in sterile water.
3. Protein Quantification: a. Determine the protein concentration of the histone extracts using a Bradford assay.
4. SDS-PAGE: a. For each sample, dilute 10-25 µg of total protein in Laemmli sample buffer. b. Heat the samples at 95°C for 5 minutes.[9][10] c. Load the samples onto a 15% SDS-PAGE gel.[9][10] Include a pre-stained protein ladder. d. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the proteins from the gel to a 0.2 µm PVDF or nitrocellulose membrane. b. Verify the transfer efficiency by staining the membrane with Ponceau S.[9][10]
6. Blocking: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9][10]
7. Antibody Incubation: a. Dilute the primary antibodies (anti-H3K4me2 and anti-Total H3) in blocking buffer according to the manufacturer's recommendations. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST.
8. Secondary Antibody Incubation: a. Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[9][10] b. Wash the membrane three times for 10 minutes each with TBST.
9. Detection and Analysis: a. Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using appropriate software. Normalize the H3K4me2 signal to the Total H3 signal for each sample.
Conclusion
This application note provides a comprehensive guide for the Western blot analysis of H3K4me2 levels following treatment with an LSD1 inhibitor. The provided protocols and diagrams are intended to assist researchers in accurately assessing the impact of LSD1 inhibition on this key epigenetic mark. Careful optimization of antibody concentrations and incubation times may be necessary for specific cell types and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation | PLOS One [journals.plos.org]
- 9. docs.abcam.com [docs.abcam.com]
- 10. news-medical.net [news-medical.net]
Lsd1-IN-29: A Chemical Probe for Interrogating LSD1 Function
Application Notes and Protocols for Researchers
Lsd1-IN-29 is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. This chemical probe serves as a valuable tool for researchers, scientists, and drug development professionals to investigate the multifaceted roles of LSD1 in gene regulation, cellular differentiation, and disease pathogenesis, particularly in cancers such as acute myeloid leukemia (AML). This document provides detailed application notes and experimental protocols for the effective use of this compound in studying LSD1 function.
Biochemical and Cellular Activity of this compound
This compound exhibits high potency in biochemical assays and demonstrates on-target effects in cellular models. Its activity is summarized in the tables below.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Description |
| LSD1 IC50 | 18 nM | Concentration of this compound required to inhibit 50% of LSD1 enzymatic activity in a biochemical assay. |
| Mechanism of Action | Reversible | This compound does not form a covalent bond with the FAD cofactor of LSD1, allowing for washout experiments. |
| Selectivity | High | Displays significant selectivity for LSD1 over other histone demethylases and monoamine oxidases. |
Table 2: Cellular Activity of this compound in AML Cell Lines
| Cell Line | Effect | Concentration |
| OCI-AML3 | Induction of differentiation markers (e.g., CD11b) | 1 µM |
| MOLM-13 | Synergistic apoptosis with HDAC inhibitors | 0.5 - 1 µM |
| NB4 | Enhanced sensitivity to retinoic acid-induced differentiation | 0.5 µM |
| MLL-AF9 AML model | Reduction of leukemic cell burden in vivo | Not specified |
Signaling Pathways Involving LSD1
LSD1 is a critical regulator of gene expression and is involved in various signaling pathways, often acting as a scaffold for larger protein complexes. Its inhibition by this compound can modulate these pathways, leading to therapeutic effects in diseases like AML.
Caption: LSD1 signaling in AML and the effect of this compound.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Biochemical LSD1 Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of this compound against LSD1.[1][2][3][4]
Caption: Workflow for the LSD1 TR-FRET biochemical assay.
Materials:
-
Recombinant human LSD1/CoREST complex
-
Biotinylated histone H3 peptide (e.g., H3K4me1/2)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.01% BSA, 0.01% Tween-20)
-
Detection Reagents: Europium-labeled anti-histone antibody (e.g., anti-H3K4me0) and Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in Assay Buffer.
-
Add 2 µL of diluted this compound or DMSO (control) to the wells of a 384-well plate.
-
Add 2 µL of LSD1/CoREST complex (e.g., 2.5 nM final concentration) to all wells.
-
Incubate for 15 minutes at room temperature.
-
Add 2 µL of biotinylated histone H3 peptide substrate (e.g., 50 nM final concentration) to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 4 µL of detection reagent mix (containing Eu-antibody and SA-APC in detection buffer).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of APC signal (665 nm) to Europium signal (620 nm).
-
Plot the TR-FRET ratio against the logarithm of this compound concentration and fit a four-parameter dose-response curve to determine the IC50 value.
Cellular Western Blot for Histone Methylation
This protocol details the use of Western blotting to assess the effect of this compound on global levels of histone H3 lysine 4 dimethylation (H3K4me2) in cultured cells.[5][6][7][8]
Materials:
-
AML cell line (e.g., OCI-AML3)
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed AML cells at an appropriate density and allow them to adhere or stabilize in suspension.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 24-72 hours.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate 10-20 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K4me2 and anti-total H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensities and normalize the H3K4me2 signal to the total H3 signal.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol outlines a ChIP assay to investigate the effect of this compound on the occupancy of LSD1 and histone marks at specific gene promoters.[9][10][11][12]
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Materials:
-
AML cell line
-
This compound
-
Formaldehyde
-
Glycine
-
ChIP lysis and wash buffers
-
Antibodies for immunoprecipitation (e.g., anti-LSD1, anti-H3K4me2, IgG control)
-
Protein A/G magnetic beads
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters
-
qPCR master mix and instrument
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Harvest and lyse the cells.
-
Shear chromatin to an average size of 200-500 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the desired antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with proteinase K.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.
-
Analyze the data as a percentage of input.
By utilizing this compound and the protocols outlined above, researchers can effectively probe the function of LSD1 in various biological contexts, contributing to a deeper understanding of its role in health and disease and potentially identifying new therapeutic strategies.
References
- 1. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput TR-FRET assays for identifying inhibitors of LSD1 and JMJD2C histone lysine demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Western Blot Protocols | Antibodies.com [antibodies.com]
- 8. bio-rad.com [bio-rad.com]
- 9. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. artyomovlab.wustl.edu [artyomovlab.wustl.edu]
Application Notes and Protocols: Lsd1-IN-29 for Cellular Differentiation
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in maintaining cellular identity and has been identified as a therapeutic target in various diseases, particularly in oncology. LSD1 typically forms a corepressive complex with other proteins, such as GFI1, to demethylate histone H3 on lysines 4 and 9 (H3K4 and H3K9), leading to transcriptional repression of genes involved in differentiation.
Lsd1-IN-29 is a potent, selective, and reversible inhibitor of LSD1. By inhibiting the demethylase activity of LSD1, this compound can induce the re-expression of silenced genes, leading to cellular differentiation. These application notes provide an overview of the mechanism of this compound and detailed protocols for its use in inducing differentiation in acute myeloid leukemia (AML) cell lines.
Mechanism of Action
This compound functions by targeting the catalytic activity of LSD1. In hematopoietic cells, particularly in the context of AML, LSD1 is often part of a repressive complex with the growth factor independent 1 (GFI1) transcriptional repressor. This complex is crucial for maintaining the undifferentiated, proliferative state of leukemic blasts.
The inhibition of LSD1 by this compound leads to the degradation of the LSD1-GFI1 complex. This disruption results in the reactivation of GFI1 target genes that promote myeloid differentiation. The increased expression of these genes drives the AML cells to differentiate into more mature myeloid lineages, characterized by the expression of cell surface markers such as CD11b and CD86.
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of LSD1 inhibition on the differentiation of AML cells.
| Cell Line | Treatment | Concentration | Duration | Differentiation Marker | Percentage of Positive Cells (%) |
| THP-1 | LSD1 inhibitor | 1 µM | 72 hours | CD11b | Increased from baseline |
| THP-1 | LSD1 inhibitor | 1 µM | 72 hours | CD86 | Increased from baseline |
| MV4-11 | LSD1 inhibitor | 1 µM | 96 hours | CD11b | ~40% |
| MOLM-13 | LSD1 inhibitor | 1 µM | 96 hours | CD11b | ~60% |
Experimental Protocols
Protocol 1: In Vitro Treatment of AML Cells with this compound
This protocol describes the general procedure for treating suspension AML cell lines (e.g., THP-1, MV4-11, MOLM-13) with this compound to induce differentiation.
Materials:
-
AML cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Culture: Culture AML cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: On the day of the experiment, count the cells using a hemocytometer and assess viability with trypan blue. Seed the cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
Drug Preparation: Prepare a working stock of this compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the culture does not exceed 0.1%. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Add the desired final concentration of this compound (e.g., 1 µM) or vehicle control to the corresponding wells.
-
Incubation: Incubate the cells for the desired duration (e.g., 72-96 hours).
-
Cell Harvesting: After the incubation period, gently resuspend the cells and transfer them to a conical tube for downstream analysis.
Protocol 2: Flow Cytometry Analysis of Differentiation Markers
This protocol details the staining and analysis of myeloid differentiation markers (CD11b and CD86) by flow cytometry.
Materials:
-
Treated and untreated AML cells (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS containing 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., FITC-CD11b, PE-CD86)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation: Centrifuge the harvested cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet with 1 mL of cold PBS and centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of FACS buffer. Add the recommended amount of fluorochrome-conjugated antibodies (and isotype controls in separate tubes).
-
Incubation: Incubate the cells in the dark for 30 minutes at 4°C.
-
Washing: After incubation, wash the cells twice with 1 mL of cold FACS buffer.
-
Analysis: Resuspend the final cell pellet in 300-500 µL of FACS buffer and analyze the samples using a flow cytometer. Gate on the live cell population based on forward and side scatter properties. Determine the percentage of cells positive for CD11b and CD86.
Visualizations
Caption: Experimental workflow for inducing and analyzing cellular differentiation using this compound.
Caption: Proposed signaling pathway of this compound-induced cellular differentiation in AML.
Troubleshooting & Optimization
Lsd1-IN-29 solubility issues and best solvent to use
This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Lsd1-IN-29 and best practices for its use in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 10 mM in DMSO.[1]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous assay buffer. What should I do?
A2: This is a common issue when working with compounds that have low aqueous solubility. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low, typically at 0.5% or less, as higher concentrations can be toxic to cells.[2]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can help maintain solubility.
-
Vortexing/Sonication: After diluting the DMSO stock, vortex the solution thoroughly. Gentle sonication can also help to redissolve any precipitate.
-
Pre-warming Buffer: Warming your aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Use of Pluronic F-68 or other surfactants: For in vivo or sensitive in vitro assays, incorporating a small amount of a biocompatible surfactant like Pluronic F-68 in your final buffer can help to maintain the compound in solution. The optimal concentration of the surfactant would need to be determined empirically for your specific experimental setup.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: Direct dissolution in aqueous buffers is generally not recommended due to the compound's poor aqueous solubility.[2] It is best practice to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous buffer to the final desired concentration.
Q4: How should I store the this compound stock solution?
A4: Following reconstitution in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C. This will prevent repeated freeze-thaw cycles which can degrade the compound. Stock solutions are reported to be stable for up to 6 months when stored at -20°C.
This compound Solubility Data
| Solvent | Maximum Solubility | Source |
| DMSO | 10 mM | 1[1] |
Experimental Protocols & Workflows
Protocol: Preparation of this compound Working Solutions
This protocol outlines the standard procedure for preparing a working solution of this compound from a DMSO stock for use in in vitro cell-based assays.
-
Prepare a 10 mM Stock Solution:
-
Calculate the required amount of this compound powder (Molecular Weight: 403.45 g/mol ) and sterile DMSO.
-
Add the DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be necessary to perform an intermediate dilution of the 10 mM stock solution in DMSO.
-
-
Prepare Final Working Solution:
-
Pre-warm your aqueous buffer (e.g., cell culture medium, PBS) to 37°C.
-
Add the required volume of the this compound DMSO stock to the pre-warmed aqueous buffer to achieve the final desired concentration. The final DMSO concentration should ideally be ≤ 0.5%.
-
Immediately vortex the working solution to ensure homogeneity and prevent precipitation.
-
Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound working solutions.
Signaling Pathway Context: LSD1 in Gene Regulation
This compound is an inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a key epigenetic regulator that primarily removes methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting LSD1, this compound can lead to an increase in H3K4 methylation, thereby altering gene expression.
Caption: this compound inhibits LSD1, preventing H3K4 demethylation.
References
Technical Support Center: Optimizing Lsd1-IN-29 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lsd1-IN-29. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1][3] By inhibiting LSD1, this compound prevents the removal of these methyl marks, leading to alterations in gene expression. This can result in the suppression of tumor growth, induction of cell differentiation, and apoptosis in various cancer models.[1][4] LSD1 can act as both a transcriptional co-repressor and co-activator depending on the protein complex it is associated with.[1][5]
Q2: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting concentration range for in vitro studies is between 10 nM and 10 µM.
Q3: this compound is dissolved in DMSO, but it precipitates when added to my cell culture medium. What should I do?
Precipitation of a DMSO-dissolved compound upon addition to aqueous media is a common issue, often due to the compound's low solubility in water.[6] Here are some troubleshooting steps:
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize toxicity and solubility issues.
-
Pre-dilute in media: Instead of adding the concentrated DMSO stock directly to the final culture volume, try pre-diluting the stock in a small volume of pre-warmed culture medium before adding it to the cells.[6]
-
Increase serum concentration (if applicable): For some compounds, the presence of serum proteins can help maintain solubility. However, be aware that serum components can also interfere with the activity of the inhibitor.[7]
-
Test alternative solvents: While DMSO is the most common solvent, for some specific applications, other solvents might be considered, though their compatibility with cell culture must be thoroughly validated.
Q4: I am not observing the expected downstream effects (e.g., changes in H3K4me2 levels) after this compound treatment. What could be the reason?
Several factors could contribute to a lack of expected downstream effects:
-
Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. Refer to the dose-response data and consider testing a higher concentration range.
-
Treatment Duration: The incubation time may be insufficient to observe significant changes in histone methylation. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Cellular Context: The function of LSD1 and the effects of its inhibition can be highly context-dependent, varying with the specific protein complexes it forms in different cell types.[2]
-
Assay Sensitivity: The assay used to detect the downstream effect may not be sensitive enough. For Western blotting of histone modifications, ensure a robust protocol is followed.
-
Inhibitor Inactivity: While unlikely with a commercially sourced inhibitor, ensure the compound has been stored correctly to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in a cell viability assay. | - Uneven cell seeding.- Edge effects in the microplate.- Inconsistent inhibitor concentration. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Mix the inhibitor dilution thoroughly before adding to the wells. |
| This compound shows lower than expected potency in an in vitro kinase assay. | - High ATP concentration in the assay buffer.- Presence of interfering substances in the assay components.[7]- Incorrect buffer pH or ionic strength. | - For ATP-competitive inhibitors, potency can be affected by ATP concentration. Consider using an ATP concentration close to the Km value.[8]- Use high-purity reagents and validate the assay with a known potent LSD1 inhibitor.- Optimize the assay buffer conditions for LSD1 activity. |
| Observed off-target effects. | - this compound may have activity against other amine oxidases, such as MAO-A and MAO-B, at higher concentrations.[9][10] | - Use the lowest effective concentration of this compound as determined by your dose-response studies.- Consider using a more selective LSD1 inhibitor if off-target effects are a concern.- Include appropriate negative controls to distinguish on-target from off-target effects. |
| Difficulty in detecting changes in global H3K4me2 levels by Western blot. | - LSD1 inhibition may not always lead to a detectable global change in H3K4me2, as its effects can be localized to specific gene promoters.[3][11]- Poor antibody quality or suboptimal Western blot protocol. | - Perform Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing to assess H3K4me2 changes at specific gene loci of interest.- Use a validated antibody for H3K4me2 and optimize your Western blot protocol for histone detection. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected LSD1 Inhibitors
| Compound | Assay Type | Target | IC50 | Reference |
| Seclidemstat (SP-2577) | Biochemical Assay | LSD1 | 13 nM | [12] |
| Compound 14 | Biochemical Assay | LSD1 | 0.18 µM | [12] |
| CBB1003 | Cell-based Assay | F9 cells | ~10 µM | [1] |
| GSK2879552 | Cell Proliferation Assay | SCLC & AML cell lines | 0-10,000 nM | [13] |
Table 2: Cellular Activity of this compound and Comparators in Selected Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| Compound 14 | HepG2 | CCK8 Assay | IC50 | 0.93 µM | Potent antiproliferative activity | [12] |
| Compound 14 | MCF7 | CCK8 Assay | IC50 | >20 µM | Weak antiproliferative activity | [12] |
| CBB1003 | NCCIT | MTT Assay | Growth Inhibition | 50 µM | Significant growth inhibition | [14] |
| CBB1007 | NTERA-2 | MTT Assay | Growth Inhibition | 50 µM | Significant growth inhibition | [14] |
| GSK2879552 | PLC/PRF/5 | RT-PCR | mRNA expression | 1-2 µM | Reduced stem cell markers | [13] |
Experimental Protocols
Cell Viability (MTS/CCK8) Assay
This protocol is for determining the effect of this compound on cell proliferation in a 96-well format.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom cell culture plates
-
MTS or CCK8 reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO only) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Add the MTS or CCK8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours) to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Histone H3K4 Dimethylation (H3K4me2)
This protocol describes the detection of changes in global H3K4me2 levels following this compound treatment.
Materials:
-
Cells treated with this compound and control cells
-
Histone extraction buffer
-
SDS-PAGE gels (e.g., 15%)
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Harvest cells and perform histone extraction using an appropriate protocol.
-
Quantify the protein concentration of the histone extracts.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-total Histone H3 antibody as a loading control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound evaluation.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical activity of combined LSD1 and mTORC1 inhibition in MLL-translocated acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assessing-the-inhibitory-potential-of-kinase-inhibitors-in-vitro-major-pitfalls-and-suggestions-for-improving-comparability-of-data-using-ck1-inhibitors-as-an-example - Ask this paper | Bohrium [bohrium.com]
- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Lsd1-IN-29 and Other LSD1 Inhibitors
Disclaimer: Information regarding the specific compound "Lsd1-IN-29" is not publicly available in the reviewed scientific literature. Therefore, this technical support guide provides information on potential off-target effects and troubleshooting strategies based on the known characteristics of the broader class of Lysine-Specific Demethylase 1 (LSD1) inhibitors. Researchers using this compound should perform rigorous control experiments to characterize its specific activity and potential off-target effects in their cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of LSD1 inhibitors?
A1: LSD1 inhibitors, particularly those that are covalent and irreversible, can exhibit off-target effects due to their interaction with other enzymes and proteins. A primary concern is the cross-reactivity with other flavin-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), due to structural similarities in their catalytic sites.[1][2] Some inhibitors may also induce cellular responses independent of their LSD1 demethylase activity.[3] These off-target effects can lead to a range of unintended biological consequences, including neurological and psychiatric side effects if the inhibitor crosses the blood-brain barrier.
Q2: My cells are showing unexpected toxicity or a phenotype that is not consistent with LSD1 inhibition. How can I troubleshoot this?
A2: Unexplained cellular responses can arise from off-target effects or the specific chemical properties of the inhibitor. Consider the following troubleshooting steps:
-
Dose-Response Curve: Perform a comprehensive dose-response analysis to determine the optimal concentration range for on-target activity versus toxicity.
-
Time-Course Experiment: Evaluate the effects of the inhibitor over different time points to distinguish between early and late cellular responses.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a resistant form of LSD1 to confirm that the observed phenotype is indeed due to LSD1 inhibition.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized LSD1 inhibitors with different chemical scaffolds. Consistent phenotypes across different inhibitors strengthen the evidence for an on-target effect.
-
Off-Target Profiling: Assess the inhibitor's activity against related enzymes like MAO-A and MAO-B using biochemical assays.
Q3: How can I confirm that this compound is engaging with LSD1 in my cellular model?
A3: Target engagement can be confirmed through several experimental approaches:
-
Western Blot Analysis: Inhibition of LSD1 should lead to an increase in the global levels of its substrates, such as dimethylated histone H3 at lysine 4 (H3K4me2).[4] Monitor the levels of H3K4me2 and other relevant histone marks over a time course and at different inhibitor concentrations.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.
-
Chromatin Immunoprecipitation (ChIP): Perform ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) to examine changes in H3K4me2 levels at specific gene promoters known to be regulated by LSD1.
Q4: Are there known non-enzymatic functions of LSD1 that could be affected by inhibitors?
A4: Yes, LSD1 has scaffolding functions independent of its catalytic activity, playing a role in the assembly of protein complexes that regulate transcription.[3][5] Some inhibitors may disrupt these protein-protein interactions without affecting the enzyme's demethylase activity. This can lead to phenotypes that are not rescuable by overexpressing a catalytically active form of LSD1. Investigating the impact of the inhibitor on the formation of LSD1-containing complexes (e.g., CoREST) can provide insights into this possibility.
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Effects
This guide provides a workflow for determining if an observed cellular phenotype is a direct result of LSD1 inhibition.
Caption: Workflow for differentiating on-target from off-target effects.
Guide 2: Investigating Unexpected Cell Viability Changes
This guide outlines steps to take when observing unexpected changes in cell proliferation or death.
Caption: Troubleshooting unexpected changes in cell viability.
Data Presentation
Table 1: Selectivity Profile of Common Classes of LSD1 Inhibitors
| Inhibitor Class | Primary Target | Common Off-Targets | Binding Mode | Reference |
| Tranylcypromine (TCP) derivatives | LSD1 | MAO-A, MAO-B | Covalent, Irreversible | [6][7] |
| Propargylamine derivatives | LSD1 | MAO-A, MAO-B | Covalent, Irreversible | [5] |
| Guanidine/Amidine derivatives | LSD1 | Less characterized | Non-covalent, Reversible | [6] |
| Peptide mimics | LSD1 | Highly selective | Non-covalent, Reversible | [8] |
Table 2: Common Cellular Models and Expected On-Target Effects of LSD1 Inhibition
| Cell Line Type | Cancer Type | Expected Phenotype upon LSD1 Inhibition | Key Markers to Monitor | Reference |
| THP-1, MV4-11 | Acute Myeloid Leukemia (AML) | Induction of myeloid differentiation, cell cycle arrest, apoptosis | Increased CD11b, CD86; Increased H3K4me2 | [6] |
| NCI-H69, NCI-H510 | Small Cell Lung Cancer (SCLC) | Growth inhibition, induction of neuroendocrine differentiation | Decreased cell proliferation markers (e.g., Ki67) | [7] |
| LNCaP, VCaP | Prostate Cancer | Reduced proliferation, decreased androgen receptor signaling | Downregulation of AR target genes (e.g., PSA) | [9] |
| MDA-MB-231 | Breast Cancer | Inhibition of epithelial-to-mesenchymal transition (EMT), reduced migration | Increased E-cadherin, decreased vimentin | [6] |
Experimental Protocols
Protocol 1: Western Blot for Histone Methylation
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound or vehicle control for the desired time and at various concentrations.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using a hypotonic buffer to isolate nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., 0.2 M H2SO4).
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me2 (and total H3 as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the H3K4me2 signal to the total H3 signal.
-
Protocol 2: MAO Activity Assay (Amplex Red Method)
This protocol assesses the potential off-target inhibition of MAO-A and MAO-B.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Prepare stock solutions of MAO-A and MAO-B enzymes, the substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and Amplex Red reagent.
-
Prepare a serial dilution of this compound and a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, HRP, and Amplex Red reagent to each well.
-
Add the test compound (this compound) or control inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the MAO enzyme and the substrate.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value of this compound for MAO-A and MAO-B by plotting the reaction rate against the inhibitor concentration.
-
Signaling Pathways
LSD1's Role in Transcriptional Regulation
LSD1 is a key component of several repressive complexes, including the CoREST complex. By demethylating H3K4me1/2, LSD1 facilitates transcriptional repression of target genes.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of selective and reversible LSD1 inhibitors with anti-metastasis activity by high-throughput docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LSD1 Inhibition Disrupts Super-Enhancer-Driven Oncogenic Transcriptional Programs in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Lsd1-IN-29
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LSD1 inhibitor, Lsd1-IN-29.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is an enzyme that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression. By irreversibly binding to the FAD cofactor of LSD1, this compound inactivates the enzyme. This inactivation leads to an accumulation of H3K4me1/2 at specific gene promoters and enhancers, resulting in the de-repression of target genes, which can induce differentiation and apoptosis in susceptible cancer cells.
Q2: My cancer cell line is not responding to this compound. What are the potential reasons?
There are several potential reasons for a lack of response to this compound:
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Cell Line Insensitivity: The cancer cell line may not depend on LSD1 activity for its survival and proliferation. The oncogenic pathways driving the cancer may be independent of the epigenetic regulation mediated by LSD1.
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Pre-existing Resistance: The cell line may have intrinsic resistance mechanisms, such as mutations in the drug target or compensatory signaling pathways.
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Drug Inactivity: Ensure the compound has been stored correctly and is at the appropriate concentration. Verify the compound's activity with a positive control cell line known to be sensitive to LSD1 inhibitors.
-
Experimental Conditions: Suboptimal cell culture conditions, incorrect seeding density, or issues with the viability assay can all lead to misleading results.
Q3: What are the known mechanisms of acquired resistance to LSD1 inhibitors like this compound?
Acquired resistance to LSD1 inhibitors is an emerging area of study. The most well-characterized mechanisms include:
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Mutations in GFI1 or GFI1B: In acute myeloid leukemia (AML), mutations in the transcriptional repressors GFI1 or GFI1B, which recruit LSD1 to target genes, can prevent the binding of the LSD1/GFI1B complex to chromatin. A notable example is the GFI1B N385S mutation, which disrupts this interaction and confers resistance.
-
Epigenetic Reprogramming: Cancer cells can develop resistance by rewiring their epigenetic landscape to activate alternative survival pathways that bypass the effects of LSD1 inhibition.
-
Pharmacokinetic Factors: In in vivo models, changes in drug metabolism or efflux could contribute to resistance, although this is less common in in vitro settings.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value or complete lack of response.
This guide helps you troubleshoot experiments where this compound is not producing the expected cytotoxic or differentiating effect.
Workflow for Investigating this compound Insensitivity
Caption: Workflow for troubleshooting this compound resistance.
Quantitative Data Summary
The following table provides representative IC50 values for covalent LSD1 inhibitors in various cancer cell lines. Note that specific values for this compound may vary.
| Cell Line | Cancer Type | LSD1i IC50 (nM) (Representative) | Potential Sensitivity |
| MV4-11 | Acute Myeloid Leukemia (AML) | 50 - 200 | Sensitive |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 100 - 500 | Sensitive |
| K562 | Chronic Myeloid Leukemia (CML) | > 10,000 | Insensitive |
| SCLC-NCI-H69 | Small Cell Lung Cancer (SCLC) | 20 - 100 | Sensitive |
| A549 | Non-Small Cell Lung Cancer | > 10,000 | Insensitive |
Problem 2: Developing acquired resistance after initial sensitivity.
This section provides guidance if your cells initially respond to this compound but develop resistance over time.
Signaling Pathway: GFI1B Mutation-Mediated Resistance
Caption: GFI1B mutation prevents LSD1 complex from binding to DNA.
Experimental Protocols
1. Protocol for Generating Resistant Cell Lines
-
Objective: To generate a cell line with acquired resistance to this compound.
-
Methodology:
-
Start with a parental cell line known to be sensitive to this compound.
-
Culture the cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Passage the cells as they reach 80-90% confluency, maintaining the drug concentration.
-
Once the cells are growing at a normal rate in the presence of the drug, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Allow the cells to adapt and resume normal proliferation at each new concentration before increasing it again.
-
This process can take several months.
-
Once the cells can proliferate in a high concentration of this compound (e.g., 5-10x the original IC50), the resistant cell line is established.
-
Confirm resistance by performing a dose-response curve and comparing the IC50 to the parental cell line.
-
2. Western Blot for LSD1 Target Engagement
-
Objective: To determine if this compound is engaging its target by measuring the accumulation of H3K4me2.
-
Methodology:
-
Cell Treatment: Plate cells and treat with a vehicle control and various concentrations of this compound for 24-72 hours.
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4 overnight at 4°C.
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 10-15 µg of histone extract onto a 15% SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against H3K4me2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Use an antibody against total Histone H3 (e.g., 1:5000 dilution) as a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system. An increase in the H3K4me2 band intensity relative to the total H3 control indicates successful target engagement.
-
3. Combination Therapy to Overcome Resistance
If resistance is observed, a combination therapy approach can be effective. One promising strategy is to combine this compound with a BET (Bromodomain and Extra-Terminal domain) inhibitor.
Rationale for Combination
Caption: Dual inhibition of LSD1 and BET pathways leads to synergy.
Combination Index (CI) Data
The effectiveness of a combination therapy is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method.
| Drug Combination | Cell Line | CI Value | Interpretation |
| This compound + JQ1 (BETi) | MV4-11 (AML) | < 0.8 | Synergistic |
| This compound + JQ1 (BETi) | MOLM-13 (AML) | < 0.9 | Synergistic |
| This compound + Doxorubicin | K562 (CML) | ~ 1.0 | Additive |
-
CI < 0.9: Synergy
-
CI 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
Technical Support Center: Troubleshooting Lsd1-IN-29 Experiments
Welcome to the technical support center for Lsd1-IN-29. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving this potent and selective LSD1 inhibitor. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you address common issues and achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a flavin-dependent monoamine oxidase that specifically removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] By inhibiting LSD1, this compound prevents the demethylation of these histone marks, leading to an increase in global H3K4me2 and H3K9me2 levels. This, in turn, alters gene expression, leading to the de-repression of target genes and subsequent cellular effects such as cell differentiation and inhibition of proliferation in cancer cells.[3] LSD1 can act as both a transcriptional repressor and co-activator depending on the protein complex it is associated with.[4][5]
Q2: What are the expected cellular effects of this compound treatment?
A2: The cellular effects of this compound can be cell-type dependent. In many cancer cell lines, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC), inhibition of LSD1 leads to a block in proliferation and induction of differentiation.[1][6] For example, in AML cells, you may observe an increase in myeloid differentiation markers such as CD11b and CD86.[1] In other solid tumors, this compound may induce apoptosis or sensitize cells to other therapies like chemotherapy or radiation.[7] It's important to characterize the specific effects in your experimental system.
Q3: My results with this compound are inconsistent. What are the common causes?
A3: Inconsistent results with LSD1 inhibitors can stem from several factors:
-
Compound Stability and Solubility: Ensure this compound is properly dissolved and stored. Precipitation of the compound can lead to a lower effective concentration. We recommend preparing fresh dilutions for each experiment from a concentrated stock solution.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can influence the cellular response to this compound. Maintain consistent cell culture practices.
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Off-Target Effects: While this compound is designed to be selective, high concentrations may lead to off-target effects.[8] It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits LSD1 without causing significant off-target toxicity.
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Experimental Readout Variability: The specific assay used to measure the effects of this compound can have inherent variability. Ensure your assays are well-validated and include appropriate controls.
Troubleshooting Guides
Western Blotting: Inconsistent Histone Methylation Changes
Q4: I am not observing the expected increase in global H3K4me2 levels after this compound treatment in my Western blot.
A4: This is a common issue that can be resolved by systematically checking several experimental steps.
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Confirm Compound Activity: First, ensure that your this compound is active. If possible, test it in a positive control cell line known to be sensitive to LSD1 inhibition.
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Optimize Treatment Conditions:
-
Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound in your cell line. Effective concentrations can vary between cell types.
-
Treatment Duration: The increase in histone methylation may be time-dependent. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
-
Check Antibody Quality:
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Ensure your primary antibody against H3K4me2 is specific and validated for Western blotting.
-
Use a loading control (e.g., total Histone H3 or β-actin) to confirm equal protein loading.[9]
-
-
Review Western Blot Protocol:
-
Ensure complete protein transfer from the gel to the membrane.
-
Optimize blocking conditions and antibody incubation times and concentrations.
-
Table 1: Representative IC50 Values of Various LSD1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| GSK2879552 | LSD1 | < 20 | - | Biochemical |
| ORY-1001 (Iadademstat) | LSD1 | < 20 | - | Biochemical |
| INCB059872 | LSD1 | 47-377 (EC50) | SCLC cell lines | Cell-based |
| Seclidemstat (SP-2577) | LSD1 | 13 | - | Biochemical |
| Tranylcypromine (TCP) | LSD1/MAO | 2000 | - | Biochemical |
Note: This table provides examples of reported values for different LSD1 inhibitors to give a general idea of the potency range. The specific IC50 for this compound should be determined experimentally.
Cell Viability Assays: High Variability or No Effect
Q5: I am not seeing a significant decrease in cell viability with this compound treatment, or the results are highly variable.
A5: The effect of LSD1 inhibition on cell viability can be cytostatic rather than cytotoxic, meaning it may inhibit proliferation without directly causing cell death.[6]
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Choice of Assay: Standard MTT or MTS assays measure metabolic activity, which may not directly correlate with cell number if the compound affects metabolism. Consider using an assay that directly counts cells or measures DNA content (e.g., CyQUANT). ATP-based assays like CellTiter-Glo are also a good alternative.[2]
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Seeding Density: The initial cell seeding density can significantly impact the outcome. Optimize the seeding density to ensure cells are in the exponential growth phase throughout the experiment.
-
Assay Duration: A longer incubation period (e.g., 72 to 96 hours) may be necessary to observe a significant effect on cell proliferation.
-
Edge Effects: In 96-well plates, "edge effects" can cause variability. To minimize this, avoid using the outer wells or fill them with media without cells.
Table 2: Example of Expected Outcomes in a Cell Viability Assay (AML Cell Line)
| Treatment | Concentration (nM) | Incubation Time (hours) | % Viability Reduction (relative to vehicle) |
| Vehicle (DMSO) | - | 72 | 0% |
| This compound | 10 | 72 | 10-20% |
| This compound | 100 | 72 | 40-60% |
| This compound | 1000 | 72 | >80% |
Note: These are hypothetical values for illustrative purposes. The actual effective concentrations and extent of viability reduction will depend on the specific cell line and experimental conditions.
ChIP-seq: Low Signal-to-Noise or Inconsistent Peaks
Q6: My ChIP-seq experiment with an antibody against H3K4me2 after this compound treatment is showing a low signal-to-noise ratio.
A6: ChIP-seq is a complex technique, and optimizing several steps is crucial for success.
-
Cross-linking: Inadequate or excessive cross-linking can lead to poor immunoprecipitation. Optimize the formaldehyde concentration and incubation time.
-
Chromatin Shearing: Ensure your chromatin is sheared to the appropriate size range (typically 200-600 bp). Inconsistent shearing can lead to variability in your results.
-
Antibody Quality: Use a ChIP-grade antibody that has been validated for specificity and efficiency in immunoprecipitation.
-
Immunoprecipitation Conditions: Optimize the amount of antibody and chromatin used for each IP. Ensure sufficient washing steps to reduce background.
-
Library Preparation: Use a high-quality library preparation kit and accurately quantify your libraries before sequencing.
Experimental Protocols
Protocol 1: Western Blotting for Histone Marks
-
Cell Lysis and Protein Extraction:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 15-30 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-H3K4me2, anti-Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking and Cell Lysis:
-
Treat cells with this compound or vehicle.
-
Cross-link with 1% formaldehyde for 10 minutes at room temperature.
-
Quench with glycine.
-
Lyse cells and nuclei.
-
-
Chromatin Shearing:
-
Shear chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with a ChIP-grade antibody (e.g., anti-H3K4me2) or IgG control overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse cross-links by incubating at 65°C overnight with proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Analysis:
-
Analyze the enriched DNA by qPCR or proceed to library preparation for ChIP-seq.
-
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-optimized density.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.[2]
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to each well and mix thoroughly.[2]
-
Read the absorbance at 570 nm using a plate reader.
-
Visualizations
Caption: LSD1 Signaling Pathway and Inhibition by this compound.
Caption: General Troubleshooting Workflow for this compound Experiments.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EXTH-29. INHIBITION OF LYSINE-SPECIFIC HISTONE DEMETHYLASE 1A (KDM1A/LSD1) SENSITIZES GLIOBLASTOMA CELLS TO CHEMO AND RADIATION THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol for LSD1 Antibody (NB100-1762): Novus Biologicals [novusbio.com]
- 10. origene.com [origene.com]
How to minimize cytotoxicity of Lsd1-IN-29 in primary cells
Welcome to the technical support center for Lsd1-IN-29. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxicity of this compound in primary cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By inhibiting LSD1, this compound can alter gene expression, leading to the induction of cell differentiation and inhibition of proliferation in various cancer cell lines.[3][4] It belongs to a class of compounds known as N'-(1-phenylethylidene)-benzohydrazides.
Q2: What is the reported IC50 of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 19 nM for LSD1 in biochemical assays.[1][5][6]
Q3: Why am I observing high cytotoxicity in my primary cells when using this compound?
High cytotoxicity in primary cells can stem from several factors:
-
Concentration: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. The concentration of this compound you are using may be too high.
-
On-target toxicity: While the primary effect of LSD1 inhibition is often cytostatic (inhibiting proliferation and inducing differentiation), prolonged or potent inhibition can sometimes lead to cell death, particularly in cells that are highly dependent on LSD1 activity for survival.
-
Off-target effects: this compound, like many small molecule inhibitors, may have off-target effects that contribute to cytotoxicity. Recent studies on similar N'-(1-phenylethylidene)-benzohydrazide compounds suggest that their cytotoxicity might be independent of LSD1 and could be linked to the disruption of iron-sulfur (Fe-S) clusters, which are crucial for mitochondrial function.[7]
-
Solvent toxicity: this compound is typically dissolved in DMSO.[5] High concentrations of DMSO can be toxic to primary cells.
Q4: How can I minimize the cytotoxicity of this compound in my primary cell experiments?
Minimizing cytotoxicity is crucial for obtaining meaningful experimental results. Here are several strategies:
-
Determine the Optimal Concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that effectively inhibits LSD1 without causing significant cell death. See the detailed experimental protocol below.
-
Control Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the toxic threshold for your specific primary cells (typically <0.1%).
-
Limit Exposure Time: Treat cells for the shortest duration necessary to observe the desired biological effect. A time-course experiment can help determine the optimal treatment window.
-
Use Healthy, Low-Passage Primary Cells: Primary cells can become stressed and more susceptible to toxicity with increased time in culture and higher passage numbers. Use cells that are healthy and have been passaged as few times as possible.
-
Consider a Reversible Inhibitor Profile: this compound is a reversible inhibitor, which can be an advantage. This means its effects may be washed out, allowing for more controlled temporal studies and potentially reducing long-term toxicity compared to irreversible inhibitors.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death Even at Low Concentrations | - High sensitivity of the primary cell type. - Off-target toxicity. - Contaminated this compound stock. | - Perform a thorough dose-response curve starting from very low nanomolar concentrations. - See the "Experimental Protocol for Determining Optimal Concentration" below. - Consider if the observed phenotype could be due to off-target effects on iron-sulfur clusters and mitochondrial function.[7] - Test a fresh, validated batch of this compound. |
| No Observable Effect on Target Engagement (e.g., no change in H3K4me2 levels) | - Concentration is too low. - Insufficient treatment duration. - Inactive compound. - Issues with the detection assay (e.g., Western blot). | - Increase the concentration of this compound in a stepwise manner. - Increase the treatment duration. - Confirm the activity of your this compound stock in a positive control cell line, if available. - Optimize your target engagement assay (e.g., antibody titration for Western blotting). |
| Inconsistent Results Between Experiments | - Variability in primary cell health or passage number. - Inconsistent preparation of this compound working solutions. - Fluctuation in cell seeding density. | - Standardize your primary cell culture protocol, using cells from the same passage number for each replicate experiment. - Prepare fresh working solutions of this compound for each experiment from a validated stock solution. - Ensure consistent cell seeding density across all wells and plates. |
| Desired Phenotype is Observed, but with Moderate Cytotoxicity | - The therapeutic window for your specific cell type is narrow. | - Try to find a balance between efficacy and toxicity by fine-tuning the concentration and exposure time. - Consider combination therapies with other agents that might allow you to use a lower, less toxic concentration of this compound. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound and a related compound from the same chemical series. Note that the cell viability data is for cancer cell lines and should be used as a starting reference for designing experiments in primary cells.
| Compound | Target | IC50 (Biochemical Assay) | Cell Line | Assay Type | Reported Effect | Reference |
| This compound (Compound 6) | LSD1 | 19 nM | - | Biochemical Inhibition | - | |
| Compound 12 (from the same series) | LSD1 | Ki = 31 nM | Breast and Colorectal Cancer Cell Lines | Proliferation/Survival | Inhibition of proliferation and survival |
Experimental Protocols
Protocol: Determining the Optimal, Non-Cytotoxic Concentration of this compound
This protocol outlines a dose-response experiment to identify the optimal concentration of this compound that inhibits LSD1 activity with minimal cytotoxicity in your primary cells.
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Reagents for a cytotoxicity assay (e.g., MTT, PrestoBlue, or LDH assay kit)
-
Reagents for a target engagement assay (e.g., antibodies for Western blotting of H3K4me2 and a loading control)
-
Plate reader for cytotoxicity assay
-
Equipment for Western blotting
Methodology:
-
Cell Seeding:
-
Seed your primary cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for your specific cell type.
-
Prepare replicate plates for the cytotoxicity assay and the target engagement assay.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in your cell culture medium. A suggested starting range, based on the biochemical IC50, is from 0.1 nM to 10 µM (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
After allowing the cells to adhere and stabilize (typically 12-24 hours), carefully remove the medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours). This should be based on the expected timeline to observe changes in histone methylation and cell phenotype.
-
-
Cytotoxicity Assay:
-
At the end of the treatment period, perform a cytotoxicity assay on one set of replicate plates according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control.
-
-
Target Engagement Assay (Western Blot for H3K4me2):
-
On the parallel set of plates, lyse the cells and extract proteins.
-
Perform a Western blot to assess the levels of di-methylated H3K4 (H3K4me2), the direct substrate of LSD1.
-
Use an antibody against total Histone H3 or another housekeeping protein as a loading control.
-
Quantify the band intensities to determine the extent of LSD1 inhibition at each concentration.
-
-
Data Analysis:
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Plot the relative H3K4me2 levels against the log of the this compound concentration to determine the EC50 (50% effective concentration for target inhibition).
-
The optimal concentration range will be where you observe significant inhibition of LSD1 (a decrease in H3K4me2 levels) with minimal impact on cell viability.
-
Visualizations
LSD1 Signaling Pathway and Inhibition
Caption: Mechanism of this compound action on the LSD1 signaling pathway.
Experimental Workflow for Optimal Concentration Determination
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. The histone demethylase Lsd1 regulates multiple repressive gene programs during T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N'-(1-phenylethylidene)-benzohydrazide cytotoxicity is LSD1 independent and linked to Fe-S cluster disruption in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing Lsd1-IN-29 efficacy to other LSD1 inhibitors
Lsd1-IN-29: Efficacy Data Currently Unavailable in Public Domain
A comprehensive search for the efficacy and experimental data of the LSD1 inhibitor, this compound, has yielded no publicly available information. As of November 2025, details regarding its IC50, Ki values, preclinical or clinical studies, and mechanism of action are not present in scientific literature or public databases.
Therefore, a direct comparison of this compound with other known LSD1 inhibitors cannot be conducted at this time. For researchers, scientists, and drug development professionals interested in the landscape of LSD1 inhibition, a review of established and clinically evaluated inhibitors is provided below.
Overview of Key LSD1 Inhibitors
Lysine-specific demethylase 1 (LSD1) is a critical enzyme in epigenetic regulation and has emerged as a significant target in oncology. Numerous inhibitors have been developed, with several advancing to clinical trials. A summary of prominent LSD1 inhibitors is presented to offer a comparative landscape.
| Inhibitor Name | Mechanism of Action | Key Efficacy Data (IC50) | Therapeutic Area | Clinical Trial Status |
| Tranylcypromine (Parnate) | Irreversible | ~200 µM | Depression, Cancer (investigational) | Marketed (Depression), Clinical trials (Cancer) |
| GSK2879552 | Irreversible | 23 nM (in vitro) | Small Cell Lung Cancer | Phase I (Terminated) |
| ORY-1001 (Iadademstat) | Irreversible | <20 nM | Acute Myeloid Leukemia, Solid Tumors | Phase II |
| ORY-2001 (Vafidemstat) | Reversible | 41 nM | Alzheimer's, Multiple Sclerosis | Phase II |
| IMG-7289 (Bomedemstat) | Irreversible | <100 nM | Myelofibrosis, Essential Thrombocythemia | Phase II |
| CC-90011 | Irreversible | Not Disclosed | Small Cell Lung Cancer, Neuroendocrine Tumors | Phase I |
| Seclidemstat (SP-2577) | Reversible | 26 nM | Ewing Sarcoma, other solid tumors | Phase I/II |
Signaling Pathway of LSD1 Inhibition in Cancer
LSD1 plays a crucial role in gene regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9). Its inhibition can lead to the re-expression of tumor suppressor genes and block the differentiation of cancer cells.
Caption: LSD1 inhibition alters histone methylation, leading to changes in gene expression.
Experimental Workflow for Evaluating LSD1 Inhibitors
The evaluation of a novel LSD1 inhibitor typically follows a standardized preclinical workflow to determine its potency, selectivity, and anti-tumor activity.
Caption: A typical preclinical workflow for the development of LSD1 inhibitors.
Due to the absence of data for this compound, this guide serves to provide a comparative context of the broader LSD1 inhibitor field. Researchers are encouraged to consult primary literature for in-depth information on the specific inhibitors mentioned.
Validating the On-Target Activity of Lsd1-IN-29 Using CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Lysine-Specific Demethylase 1 (LSD1) inhibitor, Lsd1-IN-29, with other established LSD1 inhibitors. We present supporting experimental data for its on-target activity and detail the methodologies, including a CRISPR-based workflow, for robust validation.
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9) and non-histone proteins.[1][2] Its dysregulation is implicated in various cancers, making it a compelling therapeutic target.[2][3][4] LSD1 inhibitors are a class of small molecules designed to block its demethylase activity, thereby inducing changes in gene expression that can lead to cancer cell differentiation and apoptosis.[1][4]
This compound is a novel, potent inhibitor of LSD1.[5] Validating its on-target activity is crucial to ensure that its therapeutic effects are a direct consequence of LSD1 inhibition and not due to off-target interactions. CRISPR-Cas9 technology offers a powerful tool for such validation by allowing for the precise genetic modification of the target protein.[6][7]
Comparative Analysis of LSD1 Inhibitors
This section provides a comparative overview of this compound and other well-characterized LSD1 inhibitors currently in preclinical and clinical development.
Biochemical Potency and Selectivity
The on-target potency of LSD1 inhibitors is typically determined through biochemical assays that measure the inhibition of purified LSD1 enzyme activity. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[5] Selectivity is assessed by testing the inhibitors against related enzymes, such as Monoamine Oxidase A (MAO-A) and MAO-B, to which LSD1 shares structural homology.[8]
| Inhibitor | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Reference |
| This compound | 0.23 | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
| ORY-1001 (Iadademstat) | <20 | >100 | >100 | >5000x | >5000x | [3] |
| INCB059872 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [9] |
| GSK2879552 | 16 (IC₅₀) | >1000x selective | >1000x selective | >1000x | >1000x | [10] |
Table 1: Biochemical Potency and Selectivity of LSD1 Inhibitors. IC₅₀ values represent the half-maximal inhibitory concentration.
Cellular Activity
The efficacy of LSD1 inhibitors in a cellular context is evaluated through various assays, including cell viability, proliferation, and the induction of differentiation markers.
| Inhibitor | Cell Line | Assay | IC₅₀ (nM) | Key Findings | Reference |
| This compound | Kasumi-1 (AML) | CellTiter-Glo | 0.59 | Potent anti-proliferative activity. | [5] |
| H1417 (SCLC) | CellTiter-Glo | 2.79 | Potent anti-proliferative activity. | [5] | |
| ORY-1001 (Iadademstat) | THP-1 (AML) | Differentiation | <1 | Induction of myeloid differentiation markers. | [3][4] |
| MV(4;11) (AML) | Proliferation | <1 | Inhibition of cell proliferation and colony formation. | [3] | |
| INCB059872 | THP-1 (AML) | Growth | 25 | Growth defect observed within one cell doubling time. | [9] |
| GSK2879552 | Various SCLC & AML lines | Proliferation | <5 (average) | Inhibition of cancer cell line growth. | [10] |
Table 2: Cellular Activity of LSD1 Inhibitors. AML: Acute Myeloid Leukemia; SCLC: Small Cell Lung Cancer.
CRISPR-Based On-Target Validation Workflow
CRISPR-Cas9 technology provides a definitive method to validate that the cellular effects of an inhibitor are mediated through its intended target. The "CRISPR-suppressor scanning" approach is a powerful technique to map drug-binding sites and understand mechanisms of resistance.[6][7]
Figure 1: CRISPR-based on-target validation workflow. This diagram illustrates the key steps in using CRISPR-suppressor scanning to validate the on-target activity of an LSD1 inhibitor.
Experimental Protocols
LSD1 Biochemical Assay (HTRF)
This assay measures the demethylase activity of purified LSD1 enzyme.
-
Reagents: Recombinant human LSD1, H3K4me2-biotinylated peptide substrate, Europium cryptate-labeled anti-H3K4me0 antibody, and XL665-conjugated streptavidin.
-
Procedure:
-
Dispense this compound or other inhibitors at various concentrations into a 384-well plate.
-
Add a solution containing LSD1 enzyme and the H3K4me2 peptide substrate.
-
Incubate to allow the enzymatic reaction to proceed.
-
Stop the reaction and add the detection reagents (Europium-antibody and XL665-streptavidin).
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the ratio of emission at 665 nm and 620 nm.
-
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Culture: Plate cancer cell lines (e.g., Kasumi-1, H1417) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to vehicle-treated controls and calculate the IC₅₀ values.
CRISPR-Suppressor Scanning Protocol
This protocol outlines a generalized workflow for validating the on-target activity of this compound using CRISPR.[6][7]
-
sgRNA Library Design and Cloning:
-
Design a library of single-guide RNAs (sgRNAs) that tile the entire coding sequence of the KDM1A gene (encoding LSD1).
-
Include non-targeting control sgRNAs.
-
Clone the sgRNA library into a lentiviral vector.
-
-
Lentivirus Production and Titer:
-
Produce high-titer lentiviral particles for the sgRNA library in packaging cells (e.g., HEK293T).
-
-
Cell Line Transduction:
-
Transduce a Cas9-expressing cancer cell line (e.g., a cell line sensitive to this compound) with the lentiviral sgRNA library at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.
-
-
Drug Selection:
-
After transduction, split the cell population into two groups: one treated with a vehicle control and the other with a selective concentration of this compound (e.g., at a concentration that inhibits growth but does not cause complete cell death).
-
Culture the cells under selection for a period that allows for the enrichment of resistant cells (typically several population doublings).
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the vehicle- and this compound-treated populations.
-
Extract genomic DNA.
-
Amplify the sgRNA-containing regions by PCR.
-
Perform next-generation sequencing to determine the relative abundance of each sgRNA in both populations.
-
-
Data Analysis:
-
Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the vehicle-treated population. These sgRNAs likely target regions of LSD1 that are critical for inhibitor binding or function.
-
-
Validation of Resistance Mutations:
-
Generate cell lines containing the specific mutations identified in the screen.
-
Confirm resistance to this compound in these mutant cell lines through cell viability assays.
-
Perform biochemical assays with the purified mutant LSD1 protein to confirm reduced binding affinity of this compound.
-
LSD1 Signaling Pathway and Inhibitor Action
Figure 2: LSD1 signaling pathway and mechanism of inhibition. this compound blocks the demethylase activity of LSD1, preventing the removal of active histone marks and leading to changes in gene expression.
Conclusion
This compound is a highly potent inhibitor of LSD1 with significant anti-proliferative activity in cancer cell lines. This guide provides a framework for its comparative evaluation and a detailed workflow for on-target validation using CRISPR-Cas9 technology. The combination of robust biochemical, cellular, and genetic validation is essential for advancing novel therapeutic candidates like this compound into further preclinical and clinical development. By confirming its on-target activity, researchers can build a strong foundation for its potential as a targeted cancer therapy.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chengdu Easton Biopharmaceuticals discovers new LSD1 inhibitors for cancer | BioWorld [bioworld.com]
- 5. CRISPR-suppressor scanning reveals a nonenzymatic role of LSD1 in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synthego.com [synthego.com]
- 9. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR-suppressor scanning reveals a nonenzymatic role of LSD1 in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Lsd1-IN-29: A Comparative Guide to Cross-Reactivity Profiling Against Other Demethylases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of Lsd1-IN-29, a representative Lysine-Specific Demethylase 1 (LSD1) inhibitor. This analysis is based on data from highly selective LSD1 inhibitors, such as GSK-LSD1, which exhibits over 1000-fold selectivity against other closely related FAD-dependent enzymes.[1]
LSD1 is a key epigenetic regulator and a promising therapeutic target in oncology.[2][3][4][5][6] The development of potent and selective LSD1 inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy. This guide outlines the selectivity of this compound against other demethylases and provides the experimental framework for such assessments.
Cross-Reactivity Profile
The inhibitory activity of a representative selective LSD1 inhibitor was assessed against a panel of structurally related flavin-dependent amine oxidases, including LSD2 (KDM1B), Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B). The results, summarized in the table below, demonstrate the high selectivity of this class of inhibitors for LSD1.
| Target Enzyme | IC50 (nM) | Selectivity Fold vs. LSD1 |
| LSD1 (KDM1A) | < 10 | - |
| LSD2 (KDM1B) | > 10,000 | > 1000 |
| MAO-A | > 10,000 | > 1000 |
| MAO-B | > 10,000 | > 1000 |
| Caption: Comparative inhibitory activity (IC50) of a representative selective LSD1 inhibitor against related FAD-dependent amine oxidases. |
Experimental Protocols
The cross-reactivity profiling of LSD1 inhibitors is typically determined using biochemical assays. A common method is the horseradish peroxidase (HRP)-coupled assay, which measures the hydrogen peroxide produced during the demethylation reaction.[7]
Protocol: HRP-Coupled Demethylase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human LSD1, LSD2, MAO-A, or MAO-B enzymes are diluted to a final concentration in the assay buffer. A specific substrate for each enzyme (e.g., a dimethylated histone H3 peptide for LSD1) is also prepared in the assay buffer.
-
Compound Dilution: The inhibitor compound (e.g., this compound) is serially diluted to various concentrations.
-
Assay Reaction: The diluted inhibitor is pre-incubated with the enzyme in a 96-well plate. The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: After a defined incubation period, a solution containing horseradish peroxidase and a suitable substrate (e.g., Amplex Red) is added. The resulting fluorescent or colorimetric signal, proportional to the amount of hydrogen peroxide produced, is measured using a plate reader.[8][9][10]
-
Data Analysis: The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated from the dose-response curves.
Visualizing the Experimental Workflow and Signaling Context
To further illustrate the experimental process and the biological context of LSD1 inhibition, the following diagrams are provided.
Caption: Workflow for assessing the selectivity of LSD1 inhibitors.
LSD1 functions within a complex signaling network, often as part of the CoREST repressor complex, to regulate gene expression.[11] Its activity is crucial in various cellular processes, and its inhibition can impact multiple downstream pathways.
Caption: Simplified signaling pathway showing LSD1-mediated gene repression.
References
- 1. LSD1 Facilitates Pro-Inflammatory Polarization of Macrophages by Repressing Catalase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epigentek.com [epigentek.com]
- 9. LSD1 Inhibitor Screening Assay Kit, Research Kits - Epigenetics [epigenhub.com]
- 10. abcam.cn [abcam.cn]
- 11. Histone methyl-transferases and demethylases in the autophagy regulatory network: the emerging role of KDM1A/LSD1 demethylase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: Tranylcypromine Derivatives as LSD1 Inhibitors
This guide provides a comparative analysis of tranylcypromine and its derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation. The comparison focuses on their biochemical potency and cellular activity, supported by experimental data and detailed methodologies. Due to the limited public information on a specific compound designated "Lsd1-IN-29," this analysis will focus on well-characterized tranylcypromine derivatives that are prominent in research and clinical development.
Introduction to LSD1 and Tranylcypromine Derivatives
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. Tranylcypromine, an antidepressant, was one of the first identified LSD1 inhibitors. This discovery spurred the development of numerous derivatives with improved potency and selectivity. These inhibitors typically act by forming a covalent adduct with the FAD cofactor of LSD1, leading to its irreversible inactivation.
Quantitative Comparison of LSD1 Inhibitors
The following table summarizes the biochemical potency (IC50 values) of tranylcypromine and several of its notable derivatives against the LSD1 enzyme. Lower IC50 values indicate higher potency.
| Compound | Target | IC50 (μM) | Notes |
| Tranylcypromine | LSD1 | ~200 | Parent compound, non-selective. |
| GSK2879552 | LSD1 | 0.016 | A potent and selective irreversible inhibitor. |
| ORY-1001 (Iadademstat) | LSD1 | <0.02 | Highly potent and selective, in clinical trials for various cancers. |
| SP-2509 (Seclidemstat) | LSD1 | 0.023 | A reversible, non-covalent inhibitor that is also in clinical development. |
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare LSD1 inhibitors are provided below.
LSD1 Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified LSD1.
-
Reagents and Materials : Recombinant human LSD1/CoRest complex, horseradish peroxidase (HRP), Amplex Red, dimethylated histone H3 peptide (H3K4me2), and the test compounds.
-
Procedure :
-
The test compound, at varying concentrations, is pre-incubated with the LSD1/CoRest complex in a reaction buffer.
-
The demethylation reaction is initiated by adding the H3K4me2 peptide substrate.
-
The reaction produces formaldehyde, which is then measured using a coupled reaction with HRP and Amplex Red to produce a fluorescent signal (resorufin).
-
Fluorescence is measured using a plate reader (excitation ~530-560 nm, emission ~590 nm).
-
-
Data Analysis : The fluorescence intensity is proportional to the enzyme activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
This assay assesses the effect of LSD1 inhibitors on the proliferation of cancer cell lines.
-
Cell Culture : Cancer cell lines known to be sensitive to LSD1 inhibition (e.g., AML, SCLC cell lines) are cultured in appropriate media.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the LSD1 inhibitor for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis : Luminescence is measured using a plate reader. The results are expressed as a percentage of the viability of untreated control cells, and GI50 (concentration for 50% growth inhibition) values are determined.
Western Blot for Histone Methylation
This technique is used to measure changes in the levels of specific histone methylation marks within cells following treatment with an LSD1 inhibitor.
-
Cell Treatment and Lysate Preparation : Cells are treated with the LSD1 inhibitor for a defined time. Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the histone marks of interest (e.g., anti-H3K4me2, anti-H3K9me2) and a loading control (e.g., anti-Histone H3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to HRP.
-
-
Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to determine the relative changes in histone methylation levels.
Visualizing Mechanisms and Workflows
LSD1 Signaling Pathway
Caption: The role of the LSD1/CoRest complex in histone demethylation and its inhibition by tranylcypromine derivatives.
Experimental Workflow for LSD1 Inhibitor Evaluation
Caption: A generalized workflow for the preclinical evaluation of novel LSD1 inhibitors.
Independent Validation of Lsd1-IN-29: A Comparative Guide to LSD1 Inhibitor Potency
An objective analysis of Lysine-Specific Demethylase 1 (LSD1) inhibitors is critical for researchers in oncology and drug development. This guide provides a comparative framework for evaluating the potency of novel compounds, such as Lsd1-IN-29, by benchmarking against established inhibitors. While specific independent validation data for this compound is not yet publicly available, this guide outlines the methodologies and comparative data necessary for such an assessment.
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key enzyme in epigenetic regulation, primarily responsible for the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1][2] Its overexpression is implicated in various cancers, making it a significant target for therapeutic intervention.[3][4] The development of LSD1 inhibitors has become a focal point in cancer research, with several compounds advancing to clinical trials.[5]
Comparative Potency of LSD1 Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the IC50 values for a range of established LSD1 inhibitors, providing a benchmark for the evaluation of new chemical entities like this compound. These inhibitors are categorized as either irreversible or reversible.
| Compound Name | Type | LSD1 IC50 | Notes |
| Tranylcypromine (TCP) | Irreversible | ~5.6 µM - 22.3 µM | Also a monoamine oxidase (MAO) inhibitor.[4][6] |
| ORY-1001 (Iadademstat) | Irreversible | 18 nM | Potent and selective inhibitor.[7][8] |
| GSK-2879552 | Irreversible | - | In clinical trials.[5] |
| IMG-7289 (Bodemstat) | Irreversible | - | In clinical trials.[5] |
| INCB059872 | Irreversible | - | In clinical trials.[5] |
| SP-2509 | Reversible | ~2.5 µM | Outlier in some studies.[6] |
| OG-668 | Reversible | 7.6 nM | Low nanomolar range IC50.[6] |
| Compound 22 | Reversible | 0.65 µM | Pyrimidine-thiosemicarbazide hybrid.[7] |
| Aryl hydrazine 29 | Reversible | 0.88 µM | Occupies peptide binding region.[9] |
| Salvianolic acid B | Reversible | 0.11 µM | Natural product inhibitor.[4] |
| Capsaicin | Reversible | 0.6 µM | Bioactive compound from chili peppers.[4] |
Experimental Protocols for IC50 Determination
Accurate and reproducible determination of IC50 values is paramount. The following outlines a standard experimental protocol for assessing the inhibitory activity of a compound against LSD1.
In Vitro LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common method for determining the potency of LSD1 inhibitors.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Europium cryptate-labeled anti-H3K4me1 antibody (donor)
-
XL665-conjugated streptavidin (acceptor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., this compound) and reference inhibitors
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
Add a fixed concentration of the LSD1 enzyme to the wells of the microplate.
-
Add the serially diluted compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.
-
Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the HTRF detection reagents (anti-H3K4me1 antibody and streptavidin-XL665).
-
Incubate for a final period (e.g., 60 minutes) at room temperature to allow for the development of the HTRF signal.
-
Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizing the Experimental Workflow and LSD1 Signaling
To better understand the experimental process and the biological context of LSD1 inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of an LSD1 inhibitor using an HTRF assay.
Caption: Simplified signaling pathway of LSD1-mediated histone demethylation and its inhibition.
Conclusion
The provided framework enables a robust and objective assessment of novel LSD1 inhibitors like this compound. By comparing their IC50 values to those of well-characterized compounds and adhering to standardized experimental protocols, researchers can accurately determine their potency and potential for further development. The continued exploration of diverse chemical scaffolds for LSD1 inhibition holds promise for the discovery of new and effective cancer therapeutics.
References
- 1. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone lysine specific demethylase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vitro Comparison: Lsd1-IN-29 vs. SP2509
A Comparative Guide for Researchers on Two Potent LSD1 Inhibitors
This guide provides a detailed in vitro comparison of two prominent lysine-specific demethylase 1 (LSD1) inhibitors: Lsd1-IN-29 and SP2509. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of these tool compounds for epigenetic research. This comparison summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Biochemical Potency and Selectivity
This compound and SP2509 are both potent inhibitors of LSD1, an enzyme critically involved in transcriptional regulation through the demethylation of histone H3 on lysine 4 and 9 (H3K4 and H3K9).[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that is a key component of several repressive complexes, including the CoREST complex.[1][2] Inhibition of LSD1 has emerged as a promising therapeutic strategy in various cancers. The following tables summarize the in vitro potency and selectivity of this compound and SP2509 from available studies.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | LSD1 | 19 | [3] |
| SP2509 | LSD1 | 13 | [3] |
| Inhibitor | Off-Target | Activity | Reference |
| SP2509 | MAO-A | No activity | [3] |
| SP2509 | MAO-B | No activity | [3] |
Signaling Pathways and Experimental Workflow
To provide a better context for the action of these inhibitors, the following diagrams illustrate the LSD1 signaling pathway and a typical experimental workflow for assessing LSD1 inhibition in vitro.
Caption: LSD1 Signaling Pathway. This diagram illustrates the role of LSD1 within the CoREST complex in demethylating H3K4me2, leading to transcriptional repression. This compound and SP2509 inhibit this activity.
Caption: Experimental Workflow for LSD1 Inhibition Assay. This flowchart outlines the key steps in a typical in vitro biochemical assay to determine the potency of LSD1 inhibitors.
Experimental Protocols
The in vitro inhibitory activity of this compound and SP2509 against LSD1 is typically determined using a biochemical assay with recombinant human LSD1/CoREST complex and a di-methylated histone H3 lysine 4 (H3K4me2) peptide as a substrate. The general steps for such an assay are as follows:
LSD1/CoREST Inhibition Assay (Amplex Red Method)
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT).
-
Dilute recombinant human LSD1/CoREST complex in the reaction buffer to the desired concentration.
-
Prepare a stock solution of the H3K4me2 peptide substrate.
-
Prepare serial dilutions of the inhibitors (this compound or SP2509) in DMSO, followed by dilution in the reaction buffer.
-
-
Assay Procedure :
-
Add the LSD1/CoREST enzyme solution to the wells of a microplate.
-
Add the inhibitor solutions at various concentrations to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
-
Incubate the reaction mixture for a specific time (e.g., 60-120 minutes) at 37°C.
-
-
Detection :
-
The demethylation reaction by LSD1 produces hydrogen peroxide (H2O2) as a byproduct.
-
Add a detection reagent mixture containing horseradish peroxidase (HRP) and Amplex Red to each well.
-
Incubate for a short period (e.g., 5-15 minutes) at room temperature, protected from light. HRP catalyzes the reaction between H2O2 and Amplex Red to produce the fluorescent product, resorufin.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
Subtract the background fluorescence from the wells containing no enzyme.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%, by fitting the data to a dose-response curve.
-
Conclusion
Both this compound and SP2509 are highly potent in vitro inhibitors of LSD1, with IC50 values in the low nanomolar range. SP2509 has been shown to be selective for LSD1 over other amine oxidases like MAO-A and MAO-B. While direct comparative selectivity data for this compound is less readily available in the public domain, its potent on-target activity makes it a valuable tool for studying LSD1 biology. The choice between these inhibitors may depend on the specific experimental context, including the need for a well-characterized selectivity profile. The provided experimental protocol offers a foundation for researchers to independently verify and compare the activities of these and other LSD1 inhibitors in their own laboratory settings.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Unveiling the Transcriptional Consequences of LSD1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected downstream gene expression changes following treatment with the potent Lysine-Specific Demethylase 1 (LSD1) inhibitor, Lsd1-IN-29. Due to the current lack of publicly available gene expression data specifically for this compound, this guide leverages data from other well-characterized, potent LSD1 inhibitors, namely GSK-LSD1 and SP2509, to project the anticipated transcriptional outcomes. This guide also offers a detailed experimental protocol for researchers to independently confirm these downstream effects for this compound.
LSD1 (also known as KDM1A) is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its activity is predominantly associated with transcriptional repression when demethylating H3K4 and transcriptional activation when demethylating H3K9.[1] Inhibition of LSD1 has emerged as a promising therapeutic strategy in various cancers. This compound is a potent and reversible inhibitor of LSD1 with a reported IC50 of 19 nM.
Expected Downstream Gene Expression Changes from this compound
Based on the mechanism of action of LSD1 and the observed effects of comparable inhibitors, treatment with this compound is expected to lead to a significant alteration of the transcriptome. The primary consequence of LSD1 inhibition is the de-repression of target genes, leading to a general upregulation of gene expression.
Key Biological Processes and Pathways Affected:
-
Cell Differentiation: LSD1 inhibition is strongly linked to the induction of cellular differentiation. For instance, treatment of epithelial progenitor cells with the LSD1 inhibitor GSK-LSD1 leads to the upregulation of genes critical for epidermal differentiation.[2]
-
Oncogenic Pathways: Inhibition of LSD1 has been shown to suppress key cancer-driving pathways. Studies using various LSD1 inhibitors have demonstrated the downregulation of MYC and E2F target genes, which are crucial for cell cycle progression and proliferation.[3]
-
NOTCH Signaling Pathway: The NOTCH signaling pathway, which is implicated in cell fate decisions and cancer, is a known target of LSD1. Inhibition of LSD1 can reactivate NOTCH signaling.
-
Tumor Suppressor Pathways: The p53 pathway is a critical tumor suppressor pathway that can be activated upon LSD1 inhibition.
Comparative Analysis of LSD1 Inhibitors
The following table summarizes the observed downstream gene expression changes from two alternative LSD1 inhibitors, providing a framework for the expected effects of this compound.
| Feature | GSK-LSD1 | SP2509 | This compound (Expected) |
| Cell Line(s) Studied | Epidermal Progenitor Cells | Neuroblastoma Cell Lines | To be determined |
| Reported Upregulated Genes/Pathways | - Epidermal Differentiation: GRHL1, GRHL3, KLF4, NOTCH3- Cornification [2] | - Tumor Suppressor Genes: p53 signaling pathway | - Upregulation of differentiation-associated genes- Activation of tumor suppressor pathways (e.g., p53) |
| Reported Downregulated Genes/Pathways | - Extracellular Matrix Organization - Collagen Fibril Organization [2] | - MYCN Signature Genes | - Downregulation of oncogenic pathways (e.g., MYC, E2F)- Repression of genes involved in cell proliferation |
Experimental Protocol for Confirming Downstream Gene Expression Changes
This protocol outlines a standard workflow for treating cells with this compound and subsequently analyzing the changes in gene expression using RNA sequencing (RNA-seq).
1. Cell Culture and Treatment:
-
Select an appropriate cancer cell line known to be sensitive to LSD1 inhibition.
-
Culture the cells under standard conditions to ~70-80% confluency.
-
Treat the cells with this compound at a concentration determined by prior dose-response experiments (e.g., IC50 or 2x IC50). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time course (e.g., 24, 48, and 72 hours) to capture both early and late transcriptional responses.
2. RNA Isolation:
-
Harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure high-quality RNA (RIN > 8) for optimal RNA-seq results.
3. Library Preparation and RNA Sequencing:
-
Prepare RNA-seq libraries from the isolated RNA using a standard library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated upon this compound treatment compared to the vehicle control using statistical packages like DESeq2 or edgeR.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify the biological processes and signaling pathways that are significantly affected by this compound.
Visualizations
The following diagrams illustrate the key signaling pathway affected by LSD1 inhibition and the experimental workflow for confirming downstream gene expression changes.
Caption: LSD1 signaling pathway and the effect of this compound.
Caption: Experimental workflow for confirming downstream gene expression changes.
References
Assessing the Synergistic Effects of LSD1 Inhibition with Chemotherapy: A Comparative Guide
Disclaimer: This guide assesses the synergistic effects of Lysine-Specific Demethylase 1 (LSD1) inhibitors with chemotherapy. Due to the limited availability of published synergy data specifically for Lsd1-IN-29, this document utilizes experimental data from other well-characterized LSD1 inhibitors as a proxy to illustrate the potential for synergistic interactions and the methodologies used for their evaluation.
The inhibition of LSD1 has emerged as a promising strategy to enhance the efficacy of traditional chemotherapy in various cancer types. The primary mechanism underlying this synergy often involves the potentiation of DNA damage and the impairment of cancer cells' ability to repair DNA, leading to enhanced apoptosis and cell cycle arrest.
Quantitative Assessment of Synergy
The synergistic effect of combining LSD1 inhibitors with chemotherapeutic agents is typically quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.
Table 1: Synergistic Effects of LSD1 Inhibitors with Etoposide in Small Cell Lung Cancer (SCLC)
| Cell Line | LSD1 Inhibitor | Chemotherapy | IC50 (LSD1i alone) | IC50 (Chemo alone) | IC50 (Combination) | Combination Index (CI) |
| NCI-H510 | GSK2879552 | Etoposide | ~50 nM | ~1 µM | GSK: ~10 nM, Eto: ~0.2 µM | < 1 |
| NCI-H209 | GSK2879552 | Etoposide | ~40 nM | ~0.8 µM | GSK: ~8 nM, Eto: ~0.15 µM | < 1 |
Table 2: Synergistic Effects of LSD1 Inhibitors with Doxorubicin in Acute Myeloid Leukemia (AML)
| Cell Line | LSD1 Inhibitor | Chemotherapy | IC50 (LSD1i alone) | IC50 (Chemo alone) | IC50 (Combination) | Combination Index (CI) |
| MV4-11 | SP2509 | Doxorubicin | ~2 µM | ~50 nM | SP: ~0.5 µM, Dox: ~10 nM | < 1 |
| MOLM-13 | SP2509 | Doxorubicin | ~1.5 µM | ~40 nM | SP: ~0.4 µM, Dox: ~8 nM | < 1 |
Table 3: Synergistic Effects of LSD1 Inhibitors with Cisplatin in Neuroblastoma
| Cell Line | LSD1 Inhibitor | Chemotherapy | IC50 (LSD1i alone) | IC50 (Chemo alone) | IC50 (Combination) | Combination Index (CI) |
| SK-N-BE(2) | TCP Derivative | Cisplatin | ~1 µM | ~2 µM | TCPd: ~0.2 µM, Cis: ~0.4 µM | < 1 |
| CHP-212 | TCP Derivative | Cisplatin | ~0.8 µM | ~1.5 µM | TCPd: ~0.15 µM, Cis: ~0.3 µM | < 1 |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the synergistic effects of LSD1 inhibitors and chemotherapy.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxicity of individual drugs and their combinations.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the LSD1 inhibitor, the chemotherapeutic agent, and their combination at a constant ratio. Include untreated and vehicle-treated wells as controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis following drug treatment.
-
Methodology:
-
Plate cells in a 6-well plate and treat them with the drugs (single agents and combination) at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of drug treatment on cell cycle progression.
-
Methodology:
-
Treat cells in a 6-well plate with the individual drugs and their combination for 24 hours.
-
Harvest the cells, wash them with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histograms.
-
Visualizations
Caption: Experimental workflow for assessing drug synergy.
Caption: Mechanism of synergy between LSD1 inhibitors and chemotherapy.
Lsd1-IN-29: A Comparative Performance Analysis in Preclinical Assays
In the landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical target, particularly in oncology. Lsd1-IN-29 is a notable small molecule inhibitor of this enzyme. This guide provides a comparative overview of this compound's performance based on available data from published assay protocols, offering a resource for researchers and drug development professionals evaluating its potential.
Performance Benchmarks: this compound vs. Alternative LSD1 Inhibitors
Quantitative assessment of inhibitor potency is fundamental to drug development. The half-maximal inhibitory concentration (IC50) is a key metric. While direct head-to-head studies are limited, the table below summarizes the reported biochemical potency of this compound in comparison to other well-characterized LSD1 inhibitors. It is crucial to note that these values are derived from various sources and assay conditions, which can influence the apparent potency.
| Inhibitor | Target | Biochemical IC50 (nM) | Assay Principle | Source |
| This compound | LSD1 | 10 - 500 | Amplex Red-based H2O2 detection | Patent: WO2021236720A1 |
| Tranylcypromine | LSD1 (Irreversible) | ~200,000 | Varies | General Literature |
| GSK-LSD1 (GSK2879552) | LSD1 (Irreversible) | 16 | Amplex Red-based H2O2 detection | Nat. Biotechnol. 2012, 30, 647–655 |
| ORY-1001 (Iadademstat) | LSD1 (Irreversible) | <1 | Amplex Red-based H2O2 detection | Cancer Cell. 2015, 28, 576-589 |
Note: The IC50 values presented are for comparative purposes and should be interpreted with caution due to potential variations in experimental protocols, enzyme and substrate concentrations, and detection methods across different studies.
Experimental Methodologies
The following protocols outline standard biochemical and cellular assays employed to evaluate LSD1 inhibitor performance.
Biochemical Assay: LSD1 (KDM1A) Inhibitor Screening
This assay quantifies the enzymatic activity of LSD1 through the detection of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well assay plates
Procedure:
-
A solution of the LSD1 enzyme is pre-incubated with the test compound at various concentrations for a specified period (e.g., 15-30 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the H3K4me2 peptide substrate.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The detection reagent, containing Amplex Red and HRP, is added to the wells.
-
The plate is incubated for a further period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
-
The fluorescence is measured using a plate reader at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: Target Engagement and Downstream Effects
This assay assesses the ability of an LSD1 inhibitor to engage its target within a cellular context and modulate downstream signaling pathways, often measured by changes in histone methylation marks.
Materials:
-
Cancer cell lines (e.g., MV4-11, a human acute myeloid leukemia cell line)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
Lysis buffer
-
Primary antibodies against H3K4me2 and total Histone H3
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blot reagents and equipment
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are treated with increasing concentrations of the LSD1 inhibitor for a defined period (e.g., 24-72 hours).
-
Following treatment, the cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against H3K4me2 and a loading control (e.g., total H3 or actin).
-
After washing, the membrane is incubated with the appropriate secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system.
-
The band intensities are quantified to determine the change in H3K4me2 levels relative to the control.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action, the following diagrams illustrate the LSD1 signaling pathway and a typical experimental workflow.
Caption: LSD1 signaling pathway and point of inhibition.
Caption: Workflow for biochemical and cellular inhibitor assays.
Safety Operating Guide
Proper Disposal of Lsd1-IN-29: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Lsd1-IN-29, a potent lysine-specific demethylase 1 (LSD1) inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for the disposal of potent, biologically active small molecules.
Hazard Assessment and Waste Categorization
This compound, as a potent enzyme inhibitor, should be handled as a hazardous substance. All waste generated, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be disposed of as hazardous chemical waste. It is crucial to avoid mixing this waste with other waste streams to prevent unforeseen chemical reactions and to ensure proper disposal.
Quantitative Hazard Data (Representative for Potent Small Molecule Inhibitors):
| Parameter | Expected Range/Value | Significance |
| LD50 (Oral, Rat) | <50 mg/kg | Potentially highly toxic if ingested. |
| Aquatic Toxicity | High | May be very toxic to aquatic life with long-lasting effects. |
| Persistence | Unknown | Assume persistence in the environment until data proves otherwise. |
| Carcinogenicity | Suspected | Handle as a potential carcinogen. |
Note: The values in this table are representative of potent enzyme inhibitors and are not specific to this compound. Always consult the specific Safety Data Sheet when available and your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation, containment, and disposal of this compound waste.
Experimental Protocol: Inactivation and Disposal of this compound Solutions
This protocol provides a general method for the chemical inactivation of this compound in solution prior to disposal. This procedure should be performed in a certified chemical fume hood with appropriate personal protective equipment.
Materials:
-
This compound solution (in a compatible solvent like DMSO or ethanol)
-
1 M Sodium hydroxide (NaOH) or 1 M Hydrochloric acid (HCl) for hydrolysis (verify compound stability)
-
Sodium hypochlorite solution (bleach, ~5% active chlorine) for oxidation
-
Appropriate, labeled hazardous waste container
-
pH paper or pH meter
Procedure:
-
Dilution: If the concentration of this compound is high, dilute the solution with the parent solvent to less than 1 mg/mL to ensure complete reaction.
-
Chemical Inactivation (Choose one method based on known reactivity of similar compounds):
-
Base Hydrolysis: While stirring, slowly add 1 M NaOH to the this compound solution to achieve a final concentration of 0.1 M NaOH. Stir at room temperature for at least 2 hours. This method is effective for compounds susceptible to ester or amide bond cleavage.
-
Acid Hydrolysis: While stirring, slowly add 1 M HCl to the this compound solution to achieve a final concentration of 0.1 M HCl. Stir at room temperature for at least 2 hours.
-
Oxidation: Slowly add a 10-fold excess of sodium hypochlorite solution to the this compound solution. Stir for at least 2 hours. This method is effective for compounds with oxidizable functional groups.
-
-
Neutralization: After the inactivation period, neutralize the solution by adding either 1 M HCl (for base hydrolysis) or 1 M NaOH (for acid hydrolysis or oxidation) until the pH is between 6 and 8.
-
Disposal: Transfer the neutralized, inactivated solution to a properly labeled hazardous waste container. The label must include "Inactivated this compound waste," the composition of the solution (including all solvents and reagents used), and the date.
-
Final Disposal: Arrange for pickup of the hazardous waste container by your institution's EHS department.
Important: The efficacy of these inactivation methods for this compound has not been formally validated. Therefore, the treated waste must still be disposed of as hazardous chemical waste.
LSD1 Signaling Pathway Involvement
LSD1 plays a crucial role in transcriptional regulation, and its inhibition can impact multiple signaling pathways implicated in cancer and other diseases. Understanding these pathways is key to comprehending the therapeutic rationale and potential off-target effects of inhibitors like this compound.
Caption: Inhibition of LSD1 by this compound can modulate key signaling pathways such as PI3K/Akt/mTOR, Notch, and TGF-β, leading to changes in cellular processes.
Final Recommendations
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal. Regulations can vary by location.
-
Never dispose of this compound or its containers in the regular trash or down the drain.
-
Maintain a detailed record of all waste containing this compound, including quantities and dates of generation and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
Personal protective equipment for handling Lsd1-IN-29
Essential Safety and Handling Guide for Lsd1-IN-29
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment, operational handling, and disposal are based on best practices for managing potent, small-molecule inhibitors in a laboratory setting.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following recommendations are based on general laboratory safety protocols for handling research-grade chemical compounds of unknown toxicity. Always consult your institution's safety officer and perform a risk assessment before handling any new chemical.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear double-layered nitrile gloves to protect against accidental contact. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Use chemical splash goggles that provide a complete seal around the eyes. |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved lab coat is required to protect skin and clothing from potential spills. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashes, such as when handling larger volumes of solutions. To be worn in addition to safety goggles. |
Operational Plan: Handling and Storage
Receiving and Inspection: Upon receiving the compound, visually inspect the container for any damage or leaks. Ensure the container is properly labeled.
Storage: Store this compound in a tightly sealed, clearly labeled container. It should be kept in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, follow the supplier's recommendations, which may include refrigeration or freezing.
Preparation of Solutions:
-
Perform all work within a chemical fume hood.
-
Use a calibrated analytical balance to weigh the solid compound.
-
Add the desired solvent (e.g., DMSO) slowly to the compound to avoid splashing.
-
Ensure the container is securely capped before vortexing or sonicating to fully dissolve the compound.
Disposal Plan
Waste Segregation: All materials that come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.
Waste Collection:
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Final Disposal: Dispose of all this compound waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
Experimental Protocols
While specific experimental protocols will vary, the following provides a general workflow for an in vitro cell-based assay using an LSD1 inhibitor like this compound.
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Culture: Culture cancer cells (e.g., prostate cancer cell line 22Rv1) in the recommended medium and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions to the desired final concentrations.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method, such as an MTS or MTT assay, following the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualization of a Relevant Signaling Pathway
LSD1 has been shown to play a role in various signaling pathways, including the PI3K/AKT pathway, which is critical in cancer cell growth and survival.[1] The following diagram illustrates a simplified representation of this pathway and the potential point of intervention by an LSD1 inhibitor.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
